molecular formula C7H2BrF2N B1380782 6-Bromo-2,3-difluorobenzonitrile CAS No. 1207875-87-3

6-Bromo-2,3-difluorobenzonitrile

Cat. No.: B1380782
CAS No.: 1207875-87-3
M. Wt: 218 g/mol
InChI Key: OIZRRRZYESNUND-UHFFFAOYSA-N
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Description

6-Bromo-2,3-difluorobenzonitrile is a useful research compound. Its molecular formula is C7H2BrF2N and its molecular weight is 218 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2,3-difluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2,3-difluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,3-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZRRRZYESNUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Unlocking the Synthetic Potential of a Trifunctional Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of 6-Bromo-2,3-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

6-Bromo-2,3-difluorobenzonitrile is a strategically designed aromatic building block that offers a confluence of three distinct reactive centers: a versatile carbon-bromine bond, two activated carbon-fluorine bonds, and a modifiable nitrile group. This trifunctional substitution pattern makes it an exceptionally valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and advanced materials science. The electron-withdrawing nature of the two fluorine atoms and the nitrile group creates a highly electron-deficient aromatic ring, which dictates its unique reactivity profile. This guide provides a comprehensive exploration of its core reactivity, offering field-proven insights and detailed protocols to empower researchers in leveraging this potent synthetic tool.

PropertyValueSource
IUPAC Name 6-Bromo-2,3-difluorobenzonitrileN/A
Molecular Formula C₇H₂BrF₂N[1]
Molecular Weight 218.00 g/mol [1]
CAS Number 175356-91-9N/A
Canonical SMILES C1=CC(=C(C(=C1F)F)Br)C#NN/A

Part 1: The Nexus of Reactivity — Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond at the C6 position is the primary site for building molecular complexity through palladium-catalyzed cross-coupling reactions. This C(sp²)-Br bond is readily susceptible to oxidative addition to a Pd(0) catalyst, initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most powerful method for C-C bond formation, prized for its mild conditions and exceptional functional group tolerance.[2][3][4] The reaction of 6-Bromo-2,3-difluorobenzonitrile with various organoboron reagents provides a direct route to highly functionalized biaryl compounds.

Causality of Experimental Design: The choice of a palladium(0) source, a suitable phosphine ligand, and a base is critical. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. The base is required to activate the organoboron species for the transmetalation step, forming a more nucleophilic boronate complex.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-2,3-difluorobenzonitrile (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (2-5 mol%) and a ligand like SPhos or XPhos (4-10 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Workflow: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_base Boron Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Ar_Ar Boronate Ar'-B(OR)₃⁻ Boronate->Transmetalation Base Base (e.g., K₂CO₃) BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate + OH⁻ RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-Br (Substrate) ArylHalide->OxAdd

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a reliable method for forming a C(sp²)-C(sp) bond between 6-Bromo-2,3-difluorobenzonitrile and a terminal alkyne.[5][6] This reaction is fundamental for accessing arylalkyne structures, which are prevalent in functional materials and pharmaceutical agents. It typically employs a dual-catalyst system of palladium and copper(I).[5]

Causality of Experimental Design: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more reactive towards transmetalation with the palladium(II) complex than the alkyne itself, accelerating the overall process. An amine base (e.g., triethylamine or diisopropylamine) is used both as a base and often as a solvent.

Experimental Protocol: Representative Sonogashira Coupling

  • Reagent Setup: To a Schlenk flask under an inert atmosphere, add 6-Bromo-2,3-difluorobenzonitrile (1.0 eq.) and the terminal alkyne (1.2-2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (2-5 mol%), and the copper co-catalyst, CuI (3-10 mol%).

  • Solvent and Base: Add a degassed amine solvent, such as triethylamine (TEA) or a mixture of THF and diisopropylamine (DIPA).

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up & Purification: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.

Logical Workflow: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)L₂(Br) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Complex->PdII_Alkynyl Transmetalation Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArylHalide Ar-Br (Substrate) ArylHalide->PdII_Complex Oxidative Addition Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + CuI, Base Cu_Acetylide->PdII_Complex Enters Pd Cycle Base Base (e.g., Et₃N) CuI CuI

Caption: Interlocking catalytic cycles of the Sonogashira cross-coupling reaction.

Part 2: Nucleophilic Aromatic Substitution (SNAr) — Leveraging Ring Activation

The potent electron-withdrawing capabilities of the nitrile group and the fluorine atoms render the aromatic ring of 6-Bromo-2,3-difluorobenzonitrile highly susceptible to nucleophilic attack. This enables Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for introducing nucleophiles onto the ring, typically by displacing a fluoride ion.[7][8][9]

Regioselectivity Insights: The fluorine atom at the C2 position is the most activated site for SNAr. This is because it is ortho to the strongly resonance-withdrawing nitrile group. A nucleophilic attack at this position allows the negative charge of the intermediate Meisenheimer complex to be delocalized directly onto the nitrogen atom of the nitrile, providing substantial resonance stabilization.[9][10] The fluorine at C3 is less activated as it is meta to the nitrile, and delocalization of the negative charge onto the nitrile group is not possible.

Experimental Protocol: Representative SNAr with an Amine Nucleophile

  • Reagent Setup: In a sealed vial or round-bottom flask, dissolve 6-Bromo-2,3-difluorobenzonitrile (1.0 eq.) in a polar aprotic solvent such as DMSO or DMF.

  • Nucleophile & Base Addition: Add the amine nucleophile (1.1-2.0 eq.) and a non-nucleophilic base like K₂CO₃ or DIPEA (2.0-3.0 eq.) to the solution.

  • Reaction Execution: Heat the mixture to the required temperature (e.g., 80-120 °C). The reaction progress can be monitored by the consumption of the starting material using LC-MS.

  • Work-up & Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over Na₂SO₄. After filtration and solvent evaporation, purify the product via column chromatography or recrystallization.

Mechanism: SNAr and Meisenheimer Complex Stabilization

Caption: The addition-elimination mechanism of SNAr at the C2 position.

Part 3: Chemical Transformations of the Nitrile Group

The cyano functionality is not merely an activating group; it is a versatile synthetic handle that can be converted into several other important functional groups.

Hydrolysis to Carboxylic Acid or Amide

The nitrile group can be hydrolyzed under either acidic or basic conditions. Partial hydrolysis yields the corresponding benzamide, while complete hydrolysis affords the benzoic acid derivative. This transformation is key for producing API intermediates where a carboxylic acid or amide is required.

Experimental Protocol: Complete Hydrolysis to Carboxylic Acid

  • Reaction Setup: Combine 6-Bromo-2,3-difluorobenzonitrile (1.0 eq.) with an excess of a strong base solution (e.g., 6M aqueous NaOH).

  • Reaction Execution: Heat the mixture to reflux (typically >100 °C) for several hours until hydrolysis is complete (monitored by TLC, watching for the disappearance of the starting material and intermediate amide).

  • Work-up & Purification: Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is ~1-2. The carboxylic acid product will often precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Reduction to a Primary Amine

The nitrile can be reduced to a primary amine (a benzylamine derivative), providing a crucial entry point for introducing a flexible, basic linker into a molecule.

Experimental Protocol: Reduction using Lithium Aluminum Hydride (LAH)

  • Reagent Setup: Under an inert atmosphere, suspend LAH (1.5-2.5 eq.) in a dry ethereal solvent like THF or Diethyl Ether in a flame-dried flask. Cool the suspension to 0 °C.

  • Substrate Addition: Slowly add a solution of 6-Bromo-2,3-difluorobenzonitrile (1.0 eq.) in the same dry solvent to the LAH suspension, maintaining the temperature at 0 °C.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

  • Work-up (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. Stir vigorously until a granular precipitate forms. Filter the solid and wash thoroughly with ethyl acetate. Concentrate the filtrate to obtain the crude amine, which can be purified by chromatography or distillation.

Conclusion

6-Bromo-2,3-difluorobenzonitrile is a testament to the power of strategic molecular design. Its reactivity is governed by a logical and predictable interplay of its three distinct functional groups. The C-Br bond serves as a reliable anchor for palladium-catalyzed cross-coupling reactions, the C2-F bond offers a prime location for SNAr, and the nitrile group acts as a versatile precursor to other key functionalities. By understanding the causality behind its reactivity and employing validated protocols, researchers can effectively harness the synthetic power of this building block to accelerate the development of novel pharmaceuticals and functional materials.

References

  • 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 . PubChem. [Link]

  • CN108409605B - Preparation method of 3,4-difluorobenzonitrile.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes . ePrints Soton - University of Southampton. [Link]

  • CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.
  • Kinetics of 2,6-difluorobenzonitrile hydrolysis in high temperature liquid water . ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]

  • CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.
  • Nucleophilic Aromatic Substitution . YouTube. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]

  • Nucleophilic Aromatic Substitution . Chemistry Steps. [Link]

  • The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained . Phion, Ltd. [Link]

  • Sonogashira coupling . Wikipedia. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling . Royal Society of Chemistry. [Link]

  • 16.6: Nucleophilic Aromatic Substitution . Chemistry LibreTexts. [Link]

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel . ACS Publications. [Link]

  • 6-Bromo-2,3-difluorobenzaldehyde | C7H3BrF2O | CID 9877851 . PubChem. [Link]

  • US5466859A - Process for preparing fluorobenzonitriles.
  • Sonogashira Coupling . Chemistry LibreTexts. [Link]

  • Recent Advances in Sonogashira Reactions . ResearchGate. [Link]

  • Organoborane coupling reactions (Suzuki coupling) . National Center for Biotechnology Information. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Polyhalogenoheterocyclic compounds. Part 53. Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine . Arkivoc. [Link]

Sources

6-Bromo-2,3-difluorobenzonitrile: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-Bromo-2,3-difluorobenzonitrile, a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. While detailed literature on this specific isomer is emerging, this document synthesizes available data with established chemical principles to offer valuable insights into its synthesis, reactivity, and applications.

Introduction and Physicochemical Properties

6-Bromo-2,3-difluorobenzonitrile (CAS No. 1207875-87-3) is a polysubstituted aromatic compound featuring a nitrile group, a bromine atom, and two fluorine atoms on the benzene ring.[1] This unique combination of functional groups makes it a versatile intermediate for the synthesis of complex organic molecules. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making fluorinated building blocks like this one highly sought after in pharmaceutical research.[2]

Table 1: Physicochemical Properties of 6-Bromo-2,3-difluorobenzonitrile

PropertyValueSource
CAS Number 1207875-87-3[1]
Molecular Formula C₇H₂BrF₂N[1]
Molecular Weight 218.00 g/mol [1]
SMILES Code N#CC1=C(Br)C=CC(F)=C1F[1]
Purity/Specification ≥97% (typical)[1]
Storage Sealed in dry, room temperature[1]

Plausible Synthetic Routes

While specific, peer-reviewed synthetic procedures for 6-Bromo-2,3-difluorobenzonitrile are not extensively documented, its synthesis can be logically inferred from established methods for preparing substituted benzonitriles.[3]

Proposed Synthesis from a Substituted Aniline via Sandmeyer Reaction

A plausible and widely used method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding aniline.[4] This multi-step process would involve the diazotization of a bromo-difluoroaniline followed by cyanation.

Experimental Protocol (Hypothetical):

  • Diazotization: To a cooled (0-5 °C) solution of 6-bromo-2,3-difluoroaniline in an aqueous acidic solution (e.g., H₂SO₄ or HCl), add a solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5 °C and stir for 30-60 minutes to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Slowly add the cold diazonium salt solution to the cyanide solution. The reaction is often exothermic and may require cooling to control.

  • Work-up: After the addition is complete, the reaction mixture is typically warmed to room temperature and stirred for several hours. The product can then be extracted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure 6-Bromo-2,3-difluorobenzonitrile.

G cluster_synthesis Proposed Synthesis of 6-Bromo-2,3-difluorobenzonitrile start 6-Bromo-2,3-difluoroaniline diazotization Diazotization (NaNO₂, aq. Acid, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (CuCN, KCN) diazonium->sandmeyer product 6-Bromo-2,3-difluorobenzonitrile sandmeyer->product

Caption: Proposed synthetic workflow for 6-Bromo-2,3-difluorobenzonitrile.

Chemical Reactivity and Synthetic Applications

The utility of 6-Bromo-2,3-difluorobenzonitrile as a synthetic intermediate stems from the distinct reactivity of its functional groups.

Reactions at the Bromine Atom

The bromine atom is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. This is a cornerstone of modern medicinal chemistry for assembling complex molecular architectures.[2]

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce nitrogen-containing functional groups.

  • Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to form aryl alkynes.

  • Stille Coupling: Coupling with organostannanes catalyzed by palladium.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitrile and fluorine groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[5] One of the fluorine atoms can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The regioselectivity of this substitution will be influenced by the electronic effects of the other substituents.

Transformations of the Nitrile Group

The nitrile group itself is a versatile functional group that can be converted into other functionalities:

  • Hydrolysis: Can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

  • Reduction: Can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Addition of Organometallics: Grignard reagents or organolithium reagents can add to the nitrile to form ketones after hydrolysis.

G cluster_reactivity Key Reactions of 6-Bromo-2,3-difluorobenzonitrile cluster_bromo Bromine Reactions cluster_fluoro Fluorine Reactions cluster_nitrile Nitrile Reactions start 6-Bromo-2,3-difluorobenzonitrile suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) start->suzuki C-C bond buchwald Buchwald-Hartwig (R₂NH, Pd cat.) start->buchwald C-N bond snar SNAr (Nucleophile, Base) start->snar C-Nu bond hydrolysis Hydrolysis (H₃O⁺ or OH⁻) start->hydrolysis to COOH reduction Reduction (e.g., LiAlH₄) start->reduction to CH₂NH₂

Sources

A Senior Application Scientist's Guide to the Structural Analysis of 6-Bromo-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 6-Bromo-2,3-difluorobenzonitrile

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the success of a drug discovery campaign. 6-Bromo-2,3-difluorobenzonitrile emerges as a scaffold of significant interest. Its architecture is a confluence of functionalities, each imparting distinct and advantageous properties. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular frameworks. The difluoro substitution pattern is not merely an inert decoration; it profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability—key parameters in optimizing a drug candidate's pharmacokinetic profile.[1] Furthermore, the nitrile group is a well-established pharmacophore, known for its ability to engage in critical hydrogen bonding interactions with biological targets.[2]

This guide eschews a conventional, rigid template. Instead, it presents a holistic and logical workflow for the comprehensive structural analysis of 6-Bromo-2,3-difluorobenzonitrile. As a senior application scientist, my objective is not just to prescribe protocols but to elucidate the causality behind each analytical choice. We will explore how a multi-technique approach provides a self-validating system, ensuring the unambiguous determination of structure and purity, which is the bedrock of reproducible and reliable pharmaceutical research.

Part 1: Foundational Physicochemical & Safety Profile

Before embarking on any experimental work, a thorough understanding of the compound's basic properties and handling requirements is essential. This foundational knowledge informs sample preparation, analytical method development, and, most critically, laboratory safety.

Physicochemical Data Summary

All quantitative data for 6-Bromo-2,3-difluorobenzonitrile (CAS No: 1207875-87-3) has been consolidated for clarity.

PropertyValueSource
CAS Number 1207875-87-3
Molecular Formula C₇H₂BrF₂N[3]
Molecular Weight 218.00 g/mol [3]
SMILES N#CC1=C(Br)C=CC(F)=C1F
Appearance Solid (predicted)General Chemical Knowledge
Storage Sealed in dry, room temperature
Safety & Handling Synopsis

6-Bromo-2,3-difluorobenzonitrile is classified as a hazardous substance. A summary of its GHS hazard statements underscores the need for stringent safety protocols.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Core Precautionary Measures: Always handle this compound within a certified chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[5] Avoid dust formation and ensure the work area is well-ventilated.[6] In case of accidental exposure, consult the material safety data sheet (MSDS) immediately and seek medical attention.[3]

Part 2: The Integrated Analytical Workflow

The definitive characterization of a molecule like 6-Bromo-2,3-difluorobenzonitrile is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. The following workflow represents a logical and efficient pathway from initial purity assessment to unambiguous structural confirmation.

Analytical_Workflow cluster_Purity Purity & Separation cluster_ID Structural Identification cluster_Elucidation Definitive Structure Elucidation cluster_Confirmation Absolute Confirmation (Optional) Purity Initial Purity Assessment (HPLC / GC-MS) MS Mass Spectrometry (MS) Confirm Molecular Weight & Isotopic Pattern Purity->MS Is the sample pure? IR FT-IR Spectroscopy Identify Key Functional Groups MS->IR Correct MW? NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Establish Connectivity IR->NMR Functional groups present? XRAY Single Crystal X-Ray Diffraction Determine 3D Structure NMR->XRAY Ambiguity remains? Need 3D structure?

Caption: Integrated workflow for the structural analysis of 6-Bromo-2,3-difluorobenzonitrile.

Part 3: Core Spectroscopic & Chromatographic Protocols

This section provides the field-proven methodologies for executing the analytical workflow. The causality behind experimental parameters is explained to empower the scientist to adapt these methods as needed.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for purity assessment of non-volatile organic compounds. A reversed-phase method is chosen due to the hydrophobic nature of the aromatic ring.[7] A gradient elution is employed to ensure that any potential impurities, which may have significantly different polarities, are eluted and detected within a reasonable timeframe. UV detection is ideal as the benzonitrile core is a strong chromophore.[8]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of 6-Bromo-2,3-difluorobenzonitrile and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water for analysis.

  • Instrumentation & Columns:

    • HPLC System: Standard analytical HPLC with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: Water (HPLC Grade) + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid

    • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or scan from 200-400 nm with DAD).

    • Injection Volume: 5 µL

  • Data Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Molecular Weight & Isotopic Confirmation: Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight, a fundamental piece of structural data. For this compound, its most critical role is to confirm the presence of a single bromine atom. Due to the natural abundance of bromine isotopes (79Br at 50.5% and 81Br at 49.5%), any singly brominated compound will exhibit a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity.[9]

Step-by-Step Methodology (Electron Ionization - GC/MS):

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions (for sample introduction):

    • Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Inlet Temperature: 280 °C

    • Temperature Program: Hold at 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Mass Range: Scan from m/z 35 to 400.

    • Source Temperature: 230 °C

  • Expected Data Interpretation:

    • Look for a pair of peaks in the high-mass region corresponding to the molecular ion.

    • [M]⁺: C₇H₂⁷⁹BrF₂N⁺ ≈ 216.94 m/z

    • [M+2]⁺: C₇H₂⁸¹BrF₂N⁺ ≈ 218.94 m/z

    • The relative intensity of these two peaks should be approximately 1:1, providing definitive evidence of one bromine atom.

Functional Group Identification: FT-IR Spectroscopy

Causality: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[11] For 6-Bromo-2,3-difluorobenzonitrile, we expect to see characteristic vibrations for the nitrile group, the aromatic ring, and the carbon-halogen bonds.

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: This is the primary advantage of ATR. Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).[12] No further preparation is needed.

  • Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background.

  • Expected Vibrational Bands:

    • ~2230-2240 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) stretch.[13]

    • ~1450-1600 cm⁻¹: Several sharp peaks corresponding to C=C stretching vibrations within the aromatic ring.

    • ~1200-1300 cm⁻¹: Strong absorptions from the C-F (aryl-fluorine) stretching vibrations.

    • Below 1000 cm⁻¹: Absorptions corresponding to C-Br stretching and various aromatic C-H bending modes.

Definitive Structural Elucidation: NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule.[14] A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D experiments, will allow for the unambiguous assignment of every atom in the structure.

NMR_Strategy H1 ¹H NMR COSY 2D COSY H1->COSY H-H Connectivity HSQC 2D HSQC H1->HSQC Direct C-H Correlation HMBC 2D HMBC H1->HMBC Long-Range C-H Correlation C13 ¹³C NMR C13->HSQC C13->HMBC F19 ¹⁹F NMR Structure Unambiguous Structure F19->Structure F Environment & Coupling COSY->Structure HSQC->Structure HMBC->Structure

Caption: A multi-dimensional NMR strategy for complete structural assignment.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.[15]

    • Prediction: Expect two signals in the aromatic region (~7.0-8.0 ppm). These signals will likely be complex multiplets due to coupling to each other (³JHH) and to the fluorine atoms (³JHF, ⁴JHF).

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum. This is crucial as ¹⁹F has a wide chemical shift range and high sensitivity.[16][17]

    • Prediction: Expect two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts will be informative about their electronic environment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Prediction: Expect 7 distinct signals: 6 for the aromatic carbons and 1 for the nitrile carbon (~115-120 ppm). The carbons directly bonded to fluorine will appear as doublets (due to ¹JCF coupling), providing immediate structural clues.

  • 2D NMR Acquisition:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It will definitively link the two proton signals to their respective carbon signals.[18]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment to establish the overall connectivity, for example, by showing correlations from the aromatic protons to the nitrile carbon and the brominated/fluorinated carbons.[18]

  • Data Interpretation: Systematically analyze all spectra to build the molecular framework. Use the HMBC to connect the pieces, the HSQC to confirm direct attachments, and the coupling patterns in the 1D spectra to validate the assignments.

Part 4: The Gold Standard: Single-Crystal X-ray Diffraction

Causality: While NMR provides the constitutional structure (connectivity), single-crystal X-ray diffraction provides the absolute, three-dimensional structure of the molecule as it exists in the solid state.[19] It yields precise bond lengths, bond angles, and information about intermolecular interactions, such as halogen bonding, which can be critical in drug-receptor interactions.[20] This technique is contingent on the ability to grow a high-quality single crystal.[21]

High-Level Experimental Workflow:

  • Crystallization: The most challenging step. Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., hexane/ethyl acetate, methanol/water). The goal is to grow a single, defect-free crystal of appropriate size (~0.1-0.3 mm).

  • Data Collection:

    • Mount the crystal on a goniometer in the diffractometer.[22]

    • A focused beam of monochromatic X-rays is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern (a series of spots) is recorded by a detector. A full sphere of data is collected to ensure all unique reflections are measured.[23]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • Sophisticated software is used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map and refined against the experimental data to yield the final structure.

XRAY_Workflow Start Purified Compound Crystal Grow Single Crystal Start->Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Collect Collect Diffraction Data Mount->Collect Process Process Data (Indexing, Integration) Collect->Process Solve Solve Structure (Phase Problem) Process->Solve Refine Refine Atomic Model Solve->Refine Final Final 3D Structure (Bond Lengths, Angles) Refine->Final

Caption: The workflow for single-crystal X-ray diffraction analysis.

Conclusion

The structural analysis of 6-Bromo-2,3-difluorobenzonitrile is a case study in the power of an integrated, multi-technique approach. Chromatographic methods establish purity, while a combination of mass spectrometry and FT-IR provides rapid confirmation of molecular weight and key functional groups. It is, however, the comprehensive application of 1D and 2D NMR spectroscopy that delivers the definitive constitutional structure. For applications requiring absolute stereochemical or conformational knowledge, single-crystal X-ray diffraction stands as the ultimate arbiter. By understanding the "why" behind each of these powerful techniques, researchers and drug development professionals can confidently and unambiguously characterize this valuable synthetic building block, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Capot Chemical Co., Ltd. (2019). MSDS of 6-Bromo-2,3-difluorobenzonitrile. Available at: [Link]

  • Acevedo, D., et al. (2013). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. Available at: [Link]

  • Drawell. Sample Preparation for FTIR Analysis. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Available at: [Link]

  • University of Arizona. 19Flourine NMR. Available at: [Link]

  • Koistinen, J., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2014). Spectra and structure of benzonitriles and some of its simple derivatives. ResearchGate. Available at: [Link]

  • Creative BioMart. X-ray Crystallography. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, Vol. 51. Available at: [Link]

  • Priya Sudha, K., et al. (2023). Structural Analysis and Third Order Non-Linear Optical Investigation of Red Emitting Luminescent Aromatic Nitro Group Appended 2-Substituted Benzimidazoles. ResearchGate. Available at: [Link]

  • University of the West Indies. Sample preparation for FT-IR. Available at: [Link]

  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Available at: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Available at: [Link]

  • Giraud, N. (2019). How to Determine the Structure of Organic Molecules by NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2026). Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. RSC Advances. Available at: [Link]

  • PubChem. 2-Bromo-3,6-difluorobenzonitrile. Available at: [Link]

  • Akasaka, K., et al. (1998). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. Available at: [Link]

  • Wikipedia. X-ray crystallography. Available at: [Link]

  • Quora. (2024). How to interpret the 19F NMR spectra. Available at: [Link]

  • Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • Chyrag, K., et al. (2021). Comparative Structural Study of Three Tetrahalophthalic Anhydrides. MDPI. Available at: [Link]

  • Emwas, A., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. PMC. Available at: [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link]

  • Wlodawer, A., & Dauter, Z. (2017). x Ray crystallography. PMC. Available at: [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels. Available at: [Link]

  • Lebedev, A. T., et al. (2023). A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine. PMC. Available at: [Link]

  • Graham, T. H. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]

  • CDC. Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. Available at: [Link]

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  • Journal of Chemical Education. (1998). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. Available at: [Link]

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A Comprehensive Technical Guide to 6-Bromo-2,3-difluorobenzonitrile for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 6-bromo-2,3-difluorobenzonitrile, a critical building block for researchers, medicinal chemists, and professionals in drug development and material science. We will delve into its chemical properties, synthesis, commercial availability, and key applications, with a focus on providing practical insights and actionable protocols.

Introduction: The Strategic Importance of 6-Bromo-2,3-difluorobenzonitrile

6-Bromo-2,3-difluorobenzonitrile (CAS No. 1207875-87-3) is a halogenated aromatic nitrile whose strategic importance lies in the unique reactivity conferred by its trifunctional substitution pattern.[1] The interplay between the electron-withdrawing nitrile and fluorine groups, and the versatile bromine atom, makes this molecule a highly valuable intermediate in the synthesis of complex organic molecules.

The presence of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates, while the bromine atom serves as a key handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[2] The nitrile group itself is a versatile precursor to amines, amides, and other functional groups. This combination of features has led to its increasing use in the development of novel pharmaceuticals, particularly in the realm of kinase inhibitors, as well as in the synthesis of advanced agrochemicals and materials.[3][4]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 1207875-87-3[1]
Molecular Formula C₇H₂BrF₂N[1]
Molecular Weight 218.00 g/mol [1]
Appearance White to off-white solidGeneral Supplier Data
Storage Sealed in a dry, room temperature environment[1]

Safety Information:

6-Bromo-2,3-difluorobenzonitrile is classified as harmful and an irritant.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: [5]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Commercial Suppliers: A Comparative Overview

A reliable supply of high-purity starting materials is crucial for reproducible research. The following table provides a comparative overview of some of the commercial suppliers of 6-Bromo-2,3-difluorobenzonitrile. Researchers are advised to request a certificate of analysis (CoA) to verify purity and specifications before purchase.

SupplierProduct NumberPurity/SpecificationAvailable QuantitiesNotes
BLD Pharm BD108502≥97%1g, 5g, 25gOffers NMR, HPLC, LC-MS, and UPLC data.[1]
ChemScene CS-0147009≥97%1g, 5g, 10gProvides custom synthesis and commercial production services.[6]
Biosynth CKC09029Not specified1g, 2gAvailable for pharmaceutical testing.[7]
eMolecules (via Fisher Scientific) MFCD26687961Not specified1gAvailable through a major distributor.[8]
ChemicalBook CB72600889Not specifiedInquireLists multiple suppliers.[9]

Synthesis of 6-Bromo-2,3-difluorobenzonitrile: A Field-Proven Protocol

While several synthetic routes to fluorinated benzonitriles exist, a common and effective method for the preparation of 6-Bromo-2,3-difluorobenzonitrile involves the palladium-catalyzed cyanation of a corresponding aryl bromide precursor, 1,2-dibromo-3,4-difluorobenzene. This method offers high yields and functional group tolerance.[10] The use of a non-toxic cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) is a significant advantage over more hazardous reagents.[11]

Reaction Scheme:

G reactant 1,2-Dibromo-3,4-difluorobenzene product 6-Bromo-2,3-difluorobenzonitrile reactant->product Cyanation reagents K4[Fe(CN)6] Pd(OAc)2 (cat.) Na2CO3 DMF, 120-140 °C

A plausible palladium-catalyzed cyanation reaction.

Detailed Experimental Protocol:

  • Materials:

    • 1,2-Dibromo-3,4-difluorobenzene

    • Potassium ferrocyanide (K₄[Fe(CN)₆])

    • Palladium(II) acetate (Pd(OAc)₂)

    • Sodium carbonate (Na₂CO₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Inert gas (Nitrogen or Argon)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, add 1,2-dibromo-3,4-difluorobenzene (1.0 eq), potassium ferrocyanide (0.3 eq), sodium carbonate (2.0 eq), and palladium(II) acetate (0.01-0.05 eq).

    • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.

    • Add anhydrous DMF to the flask via syringe. The reaction mixture should be a suspension.

    • Heat the reaction mixture to 120-140 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 15-30 hours.[11]

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-bromo-2,3-difluorobenzonitrile.

  • Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR, HPLC, and mass spectrometry. The expected spectral data is discussed in the following section.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized or purchased 6-bromo-2,3-difluorobenzonitrile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two multiplets in the aromatic region, corresponding to the two protons on the benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the nitrile group will appear in the characteristic downfield region for nitriles. The carbon-fluorine couplings will be observable.

    • ¹⁹F NMR: The fluorine NMR will show two signals, each coupled to the other and to the neighboring protons.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹.[12] Aromatic C-H and C-F stretching and bending vibrations will also be present.[13]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern will be consistent with the structure of the molecule.

Applications in Drug Discovery and Agrochemical Synthesis

The unique substitution pattern of 6-bromo-2,3-difluorobenzonitrile makes it a valuable building block in the synthesis of a variety of biologically active molecules.

A. Kinase Inhibitors:

Many kinase inhibitors feature a substituted aromatic core that binds to the ATP-binding site of the enzyme.[3][4] 6-Bromo-2,3-difluorobenzonitrile can serve as a versatile starting material for the synthesis of such cores. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce various side chains that can interact with specific residues in the kinase active site, leading to potent and selective inhibition.

G start 6-Bromo-2,3-difluorobenzonitrile intermediate Substituted Benzonitrile Intermediate start->intermediate Suzuki, Stille, or Buchwald-Hartwig Cross-Coupling final Kinase Inhibitor Candidate intermediate->final Further Functionalization

Synthetic pathway to kinase inhibitors.

B. Agrochemicals:

The development of new pesticides and herbicides often relies on the synthesis of novel chemical scaffolds.[11] The difluorobenzonitrile moiety is a known pharmacophore in some classes of agrochemicals. 6-Bromo-2,3-difluorobenzonitrile provides a convenient entry point for the synthesis of new derivatives with potentially improved efficacy and selectivity.

Conclusion

6-Bromo-2,3-difluorobenzonitrile is a versatile and valuable building block for chemical synthesis, particularly in the fields of drug discovery and agrochemicals. Its unique combination of reactive sites allows for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, will enable researchers to effectively utilize this compound in their research and development endeavors.

References

  • CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile - Google Patents.
  • 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem. Available at: [Link]

  • FT-IR and FT-Raman Spectra of 2,6-Difluorobenzonitrile - ResearchGate. Available at: [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Royal Society of Chemistry. Available at: [Link]

  • The selectivity of protein kinase inhibitors: a further update - PubMed. Available at: [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - ACS Publications. Available at: [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - NIH. Available at: [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile - ResearchGate. Available at: [Link]

  • Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - SFA ScholarWorks. Available at: [Link]

  • 1-Bromo-2,3-difluorobenzene | C6H3BrF2 | CID 2733260 - PubChem. Available at: [Link]

  • Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ] - ResearchGate. Available at: [Link]

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo - Modgraph. Available at: [Link]

  • FTIR and Raman spectra of 2,4-difluorobenzonitrile… - Asian Journal of Physics. Available at: [Link]

  • CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing. Available at: [Link]

  • SPECIALITY BROMO FLURO DERIVATIVES - Faluck International PVT LTD. Available at: [Link]

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6-Bromo-2,3-difluorobenzonitrile safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 6-Bromo-2,3-difluorobenzonitrile

Executive Summary

6-Bromo-2,3-difluorobenzonitrile is a halogenated aromatic nitrile, a class of compounds recognized for its utility as a building block in the synthesis of complex organic molecules. Primarily utilized in pharmaceutical and agrochemical research, its reactive nature necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the safe handling, storage, emergency response, and disposal of this compound. The core principle of this document is proactive risk mitigation, grounded in a causal understanding of the material's properties. As the toxicological profile of 6-Bromo-2,3-difluorobenzonitrile has not been fully investigated, a cautious and well-informed approach is paramount.[1][2][3]

Hazard Identification and Classification

Understanding the inherent hazards of a chemical is the foundation of safe laboratory practice. 6-Bromo-2,3-difluorobenzonitrile is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary risks are associated with acute toxicity through multiple exposure routes and irritation to the skin and eyes.

GHS Hazard Classification Summary
Hazard ClassCategoryHazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[4][5]
Acute Dermal ToxicityCategory 3H312: Toxic in contact with skin[1]
Acute Inhalation ToxicityCategory 4H332: Harmful if inhaled[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][4]

A significant, albeit less direct, hazard is the potential for nitrile compounds to be metabolized into cyanide, which can impair cellular respiration.[3] This possibility underscores the need for stringent measures to prevent any form of exposure.

Chemical and Physical Properties

The physical state and properties of 6-Bromo-2,3-difluorobenzonitrile dictate its behavior under laboratory conditions and inform the selection of appropriate handling procedures.

PropertyValueSource
CAS Number 1207875-87-3[2]
Molecular Formula C₇H₂BrF₂N[2][6]
Molecular Weight 218.00 g/mol [2][6]
Appearance Solid (form not specified)
Purity ≥97%[6]
Solubility Low water solubility expected[1]
Storage Temperature 2-8°C, sealed in dry conditions[6]

Exposure Controls and Personal Protective Equipment (PPE)

The primary directive for handling 6-Bromo-2,3-difluorobenzonitrile is the prevention of exposure. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of 6-Bromo-2,3-difluorobenzonitrile, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood.[1][3] This is critical to prevent the inhalation of dust or vapors, which are harmful and may cause respiratory irritation.[2][4]

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[3][4]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[1][3]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE is not a static choice but a decision-making process based on the specific experimental task. The following workflow illustrates this process.

PPE_Selection_Workflow cluster_0 cluster_1 Minimum Required PPE cluster_2 Additional Respiratory Protection start Start: Task Assessment (Handling 6-Bromo-2,3-difluorobenzonitrile) weighing Weighing Solid Powder start->weighing Solid Form solution Preparing/Using Solution start->solution Liquid Form ppe_base 1. Lab Coat (FR) 2. Safety Goggles (EN166) 3. Chemical-Resistant Gloves (e.g., Nitrile, double-gloved) weighing->ppe_base solution->ppe_base resp_check Is work performed in a certified fume hood? ppe_base->resp_check respirator Add NIOSH/MSHA Approved Respirator (e.g., N95 for dust, or full-face respirator for higher risk) resp_check->respirator No / High Dust Potential no_resp Standard PPE Sufficient resp_check->no_resp Yes

Caption: PPE selection workflow for handling 6-Bromo-2,3-difluorobenzonitrile.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] A face shield may be required for tasks with a higher splash risk.

  • Skin Protection: Wear a flame-resistant lab coat and appropriate protective gloves (e.g., nitrile) at all times.[7] Gloves must be inspected before use, and hands should be washed thoroughly after handling.[4] Contaminated clothing must be removed immediately and washed before reuse.[3][4]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]

Detailed Protocols for Safe Handling and Storage

Adherence to standardized protocols is essential for minimizing risk and ensuring experimental reproducibility.

Standard Laboratory Handling Protocol
  • Preparation: Before handling, review this guide and the Safety Data Sheet (SDS). Ensure the fume hood is operational and the work area is clear of clutter and incompatible materials. Verify the location of the nearest eyewash station and safety shower.

  • PPE Donning: Don all required PPE as determined by the PPE Selection Workflow.

  • Aliquotting: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.[1][3] Use tools that minimize dust generation (e.g., a micro-spatula).

  • In Use: Keep the container tightly closed when not in use.[1][3][4] Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area.[1][5]

  • Post-Handling: Thoroughly clean the work area. Decontaminate any equipment used.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Wash hands and any exposed skin thoroughly with soap and water.[1]

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental release.

  • Location: Store in a dry, cool, and well-ventilated area.[1][3][4]

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[4][5]

  • Security: Store in a locked cabinet or area accessible only to authorized personnel.[1][4][5]

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases.[3][8] Keep away from heat, sparks, and open flames.[3][9]

Emergency Procedures: A Validated Response System

In the event of an exposure or spill, a rapid and correct response is critical. All personnel must be trained on these procedures.

First Aid Measures

Immediate medical attention is required for all exposure routes.[1]

  • Inhalation: If inhaled, immediately remove the person to fresh air.[1][2] If breathing is difficult or stops, provide artificial respiration.[2][4] Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][3] Seek immediate medical attention as the substance is toxic in contact with skin.[1][3]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1]

  • Ingestion: If swallowed, rinse the mouth with water.[1][2] Do NOT induce vomiting.[1][4] Never give anything by mouth to an unconscious person.[2][4] Call a physician or poison control center immediately.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[2][3]

  • Hazards from Combustion: Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide, and hydrogen fluoride.[3][8][9]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Accidental Release Measures (Spill Response)

A systematic approach is required to manage spills effectively and safely.

Spill_Response_Logic cluster_0 cluster_1 Containment & Cleanup cluster_2 Final Steps spill Spill Discovered assess Assess Risk (Size, Location, Ventilation) spill->assess evacuate Evacuate Immediate Area Alert Personnel assess->evacuate Any Size ppe Don Full PPE (Gloves, Goggles, Respirator, Protective Clothing) evacuate->ppe ventilate Ensure Adequate Ventilation (Increase Fume Hood Airflow) ppe->ventilate cleanup Sweep up solid material carefully (Avoid creating dust) Place into a suitable, labeled, closed container for disposal ventilate->cleanup decon Decontaminate Spill Area and Equipment cleanup->decon disposal Dispose of waste through a licensed professional service decon->disposal report Report Incident disposal->report

Caption: Logical workflow for responding to a 6-Bromo-2,3-difluorobenzonitrile spill.

Disposal Considerations

Waste generated from the use of 6-Bromo-2,3-difluorobenzonitrile must be treated as hazardous waste.

  • Method: Do not dispose of it down the drain or in regular trash.[1][4] The material should be disposed of by a licensed professional waste disposal company.[2] Chemical incineration with an afterburner and scrubber is a suitable method.[2]

  • Packaging: Contaminated packaging should be treated as unused product and disposed of accordingly.[2]

Toxicological and Ecological Information

  • Toxicology: The chemical, physical, and toxicological properties of 6-Bromo-2,3-difluorobenzonitrile have not been thoroughly investigated.[1][2][3] The absence of data necessitates handling it with the assumption that it is highly toxic. No component of this product is listed as a carcinogen by IARC.[2]

  • Ecotoxicity: This material should not be released into the environment or allowed to enter drains or water systems.[1][4] Due to its expected low water solubility, it is not likely to be mobile in the environment.[1]

Conclusion

6-Bromo-2,3-difluorobenzonitrile is a valuable research chemical whose safe use hinges on a disciplined and informed approach. The causality behind every safety measure—from using a fume hood to prevent inhalation of a potentially highly toxic substance to wearing gloves to block a known dermal toxin—must be understood and respected. By integrating the engineering controls, personal protective equipment, and procedural protocols outlined in this guide, researchers can effectively mitigate the risks and handle this compound with the high degree of caution it warrants.

References

  • MSDS of 6-Bromo-2,3-difluorobenzonitrile. Capot Chemical Co., Ltd. [Link]

  • Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97%. (2008-02-12). Cole-Parmer. [Link]

  • 4-Bromo-2,6-difluorobenzonitrile. CAS Common Chemistry. [Link]

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A Theoretical Investigation of 6-Bromo-2,3-difluorobenzonitrile: A Quantum Chemical Approach to Understanding Molecular Structure, Spectroscopy, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the theoretical study of 6-Bromo-2,3-difluorobenzonitrile, a significant building block in the synthesis of pharmaceuticals and novel materials.[1] For researchers and professionals in drug development and materials science, a deep understanding of the molecule's quantum chemical properties is paramount for predicting its behavior, optimizing reaction conditions, and designing new derivatives with enhanced functionalities. This document outlines the computational methodologies, presents a detailed analysis of its molecular geometry, vibrational signatures, and electronic characteristics, and proposes experimental protocols for the validation of the theoretical findings.

Introduction: The Significance of 6-Bromo-2,3-difluorobenzonitrile

6-Bromo-2,3-difluorobenzonitrile, with the molecular formula C₇H₂BrF₂N, is a halogenated aromatic nitrile.[2] The presence of multiple reactive sites—the bromine and fluorine atoms, and the cyano group—makes it a versatile intermediate in organic synthesis.[1] Its structural complexity, arising from the interplay of electron-withdrawing and donating groups, governs its reactivity and spectroscopic properties. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful, non-invasive lens to probe the intricate electronic and structural landscape of such molecules.[3][4] By simulating its properties, we can gain predictive insights that can guide and accelerate experimental research.

A Roadmap for Theoretical Investigation: Methodology

The cornerstone of this investigation is a robust computational workflow designed to elucidate the quantum chemical properties of 6-Bromo-2,3-difluorobenzonitrile. This workflow is structured to provide a holistic understanding of the molecule, from its ground-state geometry to its reactivity patterns.

Theoretical_Investigation_Workflow Figure 1: Workflow for the Theoretical Investigation of 6-Bromo-2,3-difluorobenzonitrile cluster_Input Input cluster_Computation Quantum Chemical Calculations (DFT) cluster_Analysis Data Analysis and Interpretation cluster_Validation Experimental Validation Input_Molecule 6-Bromo-2,3-difluorobenzonitrile Structure Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Input_Molecule->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Properties Calculation (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Spectroscopic_Simulation Simulated Spectra (IR, Raman) Frequency_Calculation->Spectroscopic_Simulation Reactivity_Prediction Reactivity Analysis (FMO, MEP) Electronic_Properties->Reactivity_Prediction Structural_Parameters Optimized Molecular Structure (Bond Lengths, Bond Angles) Synthesis Synthesis and Purification Structural_Parameters->Synthesis Spectroscopy Spectroscopic Characterization (FTIR, FT-Raman, NMR) Spectroscopic_Simulation->Spectroscopy Reactivity_Prediction->Synthesis

Caption: A flowchart illustrating the comprehensive workflow for the theoretical and experimental investigation of 6-Bromo-2,3-difluorobenzonitrile.

Computational Details

All quantum chemical calculations are proposed to be performed using the Gaussian suite of programs. The molecular geometry of 6-Bromo-2,3-difluorobenzonitrile will be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable balance between computational cost and accuracy for organic molecules.[5] Vibrational frequency calculations at the same level of theory will confirm the optimized structure as a true minimum on the potential energy surface and will be used to simulate the infrared (IR) and Raman spectra.

In-Silico Insights: Molecular Structure and Properties

This section details the expected outcomes of the theoretical calculations, providing a foundational understanding of the molecule's intrinsic properties.

Optimized Molecular Geometry

The initial step in the theoretical analysis is the optimization of the molecular geometry to its lowest energy conformation. The resulting bond lengths and angles provide a precise three-dimensional picture of the molecule.

Caption: A 2D representation of the optimized molecular structure of 6-Bromo-2,3-difluorobenzonitrile, with key atoms labeled.

Table 1: Predicted Geometrical Parameters for 6-Bromo-2,3-difluorobenzonitrile

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.40C1-C2-C3120.5
C2-C31.39C2-C3-C4119.8
C3-C41.39C3-C4-C5120.1
C4-C51.39C4-C5-C6119.9
C5-C61.40C5-C6-C1120.3
C6-C11.40C6-C1-C2119.4
C1-C(N)1.45C1-C(N)-N179.8
C-N1.16C2-C1-C(N)120.1
C2-F1.35C6-C1-C(N)120.5
C3-F1.35C1-C2-F119.7
C6-Br1.90C5-C6-Br119.8

Note: The values in this table are hypothetical and serve as an illustration of the expected output from DFT calculations.

Vibrational Spectroscopy: A Molecular Fingerprint

The calculated vibrational frequencies provide a theoretical spectrum that can be directly compared with experimental FTIR and FT-Raman data. This comparison is crucial for the validation of the computational model and the accurate assignment of vibrational modes.

Table 2: Predicted Vibrational Frequencies and Assignments for 6-Bromo-2,3-difluorobenzonitrile

Frequency (cm⁻¹)Vibrational Mode
~3100C-H stretching
~2230C≡N stretching
~1600C=C aromatic stretching
~1450C-C aromatic stretching
~1250C-F stretching
~1100C-H in-plane bending
~800C-H out-of-plane bending
~600C-Br stretching

Note: These are representative frequencies and are intended for illustrative purposes.

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's ability to donate and accept electrons.

Table 3: Calculated Electronic Properties of 6-Bromo-2,3-difluorobenzonitrile

PropertyValue (eV)
HOMO Energy-7.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)6.3

Note: These values are hypothetical and illustrative.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. The spatial distribution of these orbitals, along with the Molecular Electrostatic Potential (MEP) map, can pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Experimental Validation: Bridging Theory and Practice

To ensure the trustworthiness of the theoretical model, a robust experimental validation protocol is essential.

Synthesis

A plausible synthetic route to 6-Bromo-2,3-difluorobenzonitrile involves the bromination of a difluorobenzonitrile precursor or the cyanation of a bromo-difluorobenzene derivative.[1][6] The synthesized compound should be purified using standard techniques such as recrystallization or column chromatography.

Spectroscopic Characterization

The purified sample of 6-Bromo-2,3-difluorobenzonitrile should be subjected to a suite of spectroscopic analyses:

  • FTIR and FT-Raman Spectroscopy: To obtain the experimental vibrational spectra for comparison with the theoretically predicted frequencies.

  • ¹H, ¹³C, and ¹⁹F NMR Spectroscopy: To confirm the molecular structure and provide additional data for the validation of the calculated chemical shifts.

Conclusion

This technical guide has laid out a comprehensive theoretical framework for the investigation of 6-Bromo-2,3-difluorobenzonitrile. By combining the predictive power of quantum chemical calculations with rigorous experimental validation, a detailed and reliable understanding of this important synthetic intermediate can be achieved. The insights gained from such studies are invaluable for guiding the rational design of novel molecules with tailored properties for applications in medicinal chemistry and materials science.

References

  • PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Alcolea Palafox, M. (2016). FT-IR and FT-Raman Spectra of 2,6-Difluorobenzonitrile. ResearchGate. Retrieved from [Link]

  • Arockiasamy, A., & Rajendran, R. G. (2017). Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. Journal of Chemical and Pharmaceutical Sciences, 10(3), 1312-1320. Retrieved from [Link]

  • Sahana, D., Dileep, C. S., Srikantamurthy, N., Vrushabendra, B., Chandra, Rajesh, B. M., Gurudatt, D. M., & Gopalkrishne Urs, R. (2023). Structural Characterization, and Computational Analysis of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one. Crystallography Reports, 68(1), 14–23. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 4-bromo-2,6-difluorobenzonitrile.
  • Rajendran, R. G. (2017). Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2-Methoxybenzonitrile by DFT. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-chloro-2-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • da Silva, J. L., & da Silva, M. C. (2021). Quantum chemical calculations and their uses. Research, Society and Development, 10(9), e15110917849. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for 6-Bromo-2,3-difluorobenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2,3-difluorobenzonitrile (CAS No. 1207875-87-3) is a strategically-functionalized aromatic building block with significant applications in modern medicinal chemistry. Its unique substitution pattern—featuring a bromine atom amenable to cross-coupling, two activating fluorine atoms, and a nitrile group—renders it a valuable precursor for the synthesis of complex heterocyclic scaffolds. These scaffolds are central to the development of novel therapeutics, particularly in the realm of kinase and receptor modulation. This document provides an in-depth guide to the utility of 6-Bromo-2,3-difluorobenzonitrile, focusing on its application in the synthesis of adenosine A₂A receptor antagonists, a promising class of drugs for immuno-oncology and neurodegenerative disorders. Detailed, field-proven protocols for key transformations, including Suzuki-Miyaura coupling and subsequent nucleophilic aromatic substitution (SNAr), are presented, along with the underlying chemical principles that govern these reactions.

Introduction: The Strategic Value of Fluorinated Benzonitriles

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and physicochemical properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. 6-Bromo-2,3-difluorobenzonitrile is a prime exemplar of a fluorinated building block designed for versatility.

  • The Bromine Handle: The bromine atom at the 6-position serves as a versatile functional group, primarily for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide array of aryl and heteroaryl substituents, forming the core biaryl structures common in many kinase inhibitors and receptor modulators.

  • The Difluoro-Substitution Pattern: The ortho- and meta-fluorine atoms (relative to the bromine) electronically activate the aromatic ring. This activation is two-fold: it influences the reactivity of the bromine in cross-coupling reactions and significantly activates the C-F bonds towards nucleophilic aromatic substitution (SNAr), providing a secondary point for molecular diversification.

  • The Nitrile Group: The nitrile moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various nitrogen-containing heterocycles. It also serves as a key hydrogen bond acceptor in many ligand-protein interactions.

This combination of reactive sites makes 6-Bromo-2,3-difluorobenzonitrile a powerful tool for building complex molecular architectures and rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.

Core Application: Synthesis of Adenosine A₂A Receptor Antagonists

A critical application of 6-Bromo-2,3-difluorobenzonitrile is in the synthesis of adenosine A₂A receptor (A₂AR) antagonists. The A₂A receptor is a key regulator of immune responses and neuronal function. In oncology, high levels of extracellular adenosine in the tumor microenvironment activate A₂A receptors on immune cells, suppressing their anti-tumor activity. Antagonists of the A₂A receptor can block this immunosuppressive pathway, thereby unleashing the body's own immune system to fight cancer. Prominent A₂AR antagonists include preladenant and AZD4635, which feature complex heterocyclic cores often constructed using building blocks like 6-Bromo-2,3-difluorobenzonitrile.

The general synthetic strategy involves a two-step process, as illustrated in the workflow below:

workflow start 6-Bromo-2,3-difluorobenzonitrile suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Boronic Acid/Ester, Pd Catalyst, Base intermediate Biaryl Intermediate (e.g., 2,3-Difluoro-6-(1H-pyrazol-4-yl)benzonitrile) suzuki->intermediate snar Nucleophilic Aromatic Substitution (SNAr) (C-N Bond Formation) intermediate->snar Amine Nucleophile, Base final Final A₂AR Antagonist Scaffold snar->final suzuki_cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-Br Ar-Pd(II)L₂-Br Ar-Pd(II)L₂-Br Oxidative\nAddition->Ar-Pd(II)L₂-Br Transmetalation Transmetalation Ar-Pd(II)L₂-Br->Transmetalation R-B(OR)₂, Base Ar-Pd(II)L₂-R Ar-Pd(II)L₂-R Transmetalation->Ar-Pd(II)L₂-R Reductive\nElimination Reductive Elimination Ar-Pd(II)L₂-R->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-R

Application Notes & Protocols: 6-Bromo-2,3-difluorobenzonitrile as a Versatile Building Block in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly enhance the biological activity, metabolic stability, and lipophilicity of active ingredients. This often translates to lower application rates, improved field performance, and better resistance management profiles.

6-Bromo-2,3-difluorobenzonitrile has emerged as a highly valuable and versatile building block for accessing complex, fluorinated agrochemical targets. Its strategic arrangement of functional groups—a synthetically tractable bromine atom, activating fluorine substituents, and a modifiable nitrile group—provides multiple handles for molecular elaboration. This guide details the core reactivity of this intermediate and provides field-proven protocols for its application, enabling researchers to leverage its full synthetic potential.

Physicochemical Properties & Safety Data

A thorough understanding of a building block's properties is fundamental to its safe and effective use in the laboratory.

PropertyValueSource
Molecular Formula C₇H₂BrF₂N
Molecular Weight 218.00 g/mol
CAS Number 1207875-87-3
Appearance Solid (typical)
Storage Sealed in dry, room temperature

GHS Hazard Statements: Based on data for isomeric and related compounds, appropriate caution is required.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Core Reactivity: A Duality of Synthetic Opportunity

The synthetic utility of 6-Bromo-2,3-difluorobenzonitrile stems from two primary modes of reactivity dictated by its functional groups. The electron-poor nature of the aromatic ring is key to its versatility.

Nucleophilic Aromatic Substitution (SNAr)

The benzonitrile ring is rendered significantly electron-deficient by the powerful electron-withdrawing effects of the nitrile group (-CN) and the two fluorine atoms. This electronic profile makes the ring susceptible to attack by strong nucleophiles. In this context, the bromine atom serves as an excellent leaving group, facilitating a classic Nucleophilic Aromatic Substitution (SNAr) reaction.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is further stabilized by the ortho/para electron-withdrawing groups. In the second step, the leaving group (bromide) is expelled, restoring the aromaticity of the ring. This pathway is a powerful method for introducing heteroatomic functionalities like ethers, amines, and thioethers, which are prevalent in agrochemical structures.

6-Bromo-2,3-difluorobenzonitrile: A Versatile Building Block for Advanced Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Benzonitriles in Materials Science

In the rapidly advancing field of organic electronics, the design and synthesis of novel materials with tailored optoelectronic properties are of paramount importance. Among the vast array of molecular building blocks, fluorinated benzonitriles have emerged as a privileged class of compounds. The strong electron-withdrawing nature of both the nitrile (-CN) and fluorine (-F) substituents significantly lowers the frontier molecular orbital (HOMO and LUMO) energy levels of the aromatic ring. This intrinsic electronic property makes them excellent acceptor units for the construction of high-performance organic semiconductors, particularly for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

6-Bromo-2,3-difluorobenzonitrile, with its strategic placement of two fluorine atoms ortho and meta to the nitrile group and a bromine atom available for cross-coupling reactions, represents a highly valuable and versatile precursor for a new generation of advanced materials. The difluoro substitution pattern not only enhances the electron-accepting character but also influences the intramolecular and intermolecular interactions, which can lead to favorable molecular packing in the solid state and improved device performance. The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, enabling the facile construction of complex molecular architectures.

This technical guide provides detailed application notes and protocols for the utilization of 6-Bromo-2,3-difluorobenzonitrile in the synthesis of a donor-acceptor type organic semiconductor, a class of materials widely employed in OLEDs, particularly as emitters exhibiting Thermally Activated Delayed Fluorescence (TADF).

Physicochemical Properties of 6-Bromo-2,3-difluorobenzonitrile

A clear understanding of the physical and chemical properties of the starting material is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 1207875-87-3
Molecular Formula C₇H₂BrF₂N
Molecular Weight 218.00 g/mol
Appearance White to off-white solidGeneric
Storage Sealed in dry, room temperature

Safety Information: 6-Bromo-2,3-difluorobenzonitrile is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.

Application in the Synthesis of Donor-Acceptor Organic Semiconductors for OLEDs

The unique electronic properties of the 2,3-difluorobenzonitrile moiety make it an ideal acceptor component in donor-acceptor (D-A) type organic semiconductors. In such molecules, the donor and acceptor units are electronically coupled, leading to the formation of a charge-transfer (CT) excited state. The energy and nature of this CT state are critical in determining the photophysical properties of the material, such as its emission color and efficiency. By judiciously selecting the donor unit to be coupled with 6-Bromo-2,3-difluorobenzonitrile, it is possible to fine-tune these properties for specific applications.

One of the most exciting applications of D-A molecules is in the field of Thermally Activated Delayed Fluorescence (TADF). TADF emitters can harvest both singlet and triplet excitons for light emission, potentially leading to 100% internal quantum efficiency in OLEDs.[1][2] This is achieved by designing molecules with a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which allows for efficient reverse intersystem crossing (RISC) from the T₁ to the S₁ state. The strong electron-accepting nature of the difluorobenzonitrile unit, when combined with a suitable donor, can promote the necessary spatial separation of the HOMO and LUMO, leading to a small ΔEST.[1][3]

Hypothetical Synthesis of a TADF Emitter via Suzuki-Miyaura Coupling

This section outlines a detailed protocol for a hypothetical Suzuki-Miyaura coupling reaction between 6-Bromo-2,3-difluorobenzonitrile and a common donor building block, 9-phenyl-9H-carbazole-3-boronic acid pinacol ester, to yield a novel D-A type molecule with potential TADF properties.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product 6-Bromo-2,3-difluorobenzonitrile 6-Bromo-2,3-difluorobenzonitrile Suzuki Coupling Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 90 °C 6-Bromo-2,3-difluorobenzonitrile->Suzuki Coupling Carbazole Boronic Ester Carbazole Boronic Ester Carbazole Boronic Ester->Suzuki Coupling Donor-Acceptor Molecule Hypothetical Product Suzuki Coupling->Donor-Acceptor Molecule G A 1. Add Reactants & Base to Schlenk Flask B 2. Create Inert Atmosphere (Evacuate/Backfill Ar) A->B C 3. Add Solvents (Toluene/H₂O) B->C D 4. Add Pd(PPh₃)₄ Catalyst C->D E 5. Heat to 90 °C for 24h D->E F 6. Cool to RT & Perform Aqueous Work-up E->F Reaction Monitoring (TLC) G 7. Extract with Dichloromethane F->G H 8. Dry & Concentrate Organic Phase G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Final Product I->J

Sources

Application Notes and Protocols for the Photophysical Characterization of 6-Bromo-2,3-difluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals investigating novel fluorinated aromatic compounds.

Introduction: The Significance of Fluorinated Benzonitriles

The strategic incorporation of fluorine atoms and cyano groups into aromatic systems is a powerful tool in modern materials science and medicinal chemistry.[1][2][3] Benzonitrile derivatives are foundational building blocks for a range of functional molecules, including advanced emitters for Organic Light-Emitting Diodes (OLEDs), particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF).[4][5] The high electronegativity of fluorine and the unique electronic properties of the cyano group can profoundly influence the intramolecular charge transfer (ICT) characteristics, orbital energies (HOMO/LUMO), and ultimately, the photophysical behavior of a molecule.[6]

The specific substitution pattern of 6-Bromo-2,3-difluorobenzonitrile offers a unique electronic landscape. The presence of the electron-withdrawing fluorine and nitrile groups, combined with the heavy bromine atom, suggests the potential for interesting photophysical phenomena, including altered fluorescence quantum yields, lifetimes, and potential for intersystem crossing. Understanding these properties is critical for designing novel fluorescent probes, photosensitizers, or advanced electronic materials.

This document provides a comprehensive guide and a series of detailed protocols for the systematic photophysical characterization of 6-Bromo-2,3-difluorobenzonitrile and its derivatives. The methodologies outlined herein are designed to provide a robust and reproducible dataset, enabling researchers to elucidate structure-property relationships and assess the potential of these compounds for various applications.

Part 1: Foundational Spectroscopic Analysis

The initial characterization of any new compound involves determining its fundamental light-absorbing and emitting properties. This section covers the essential steady-state measurements.

UV-Visible Absorption Spectroscopy

Causality: Absorption spectroscopy reveals the electronic transitions from the ground state (S₀) to excited singlet states (S₁, S₂, etc.). The position of the absorption maximum (λabs) indicates the energy required for this transition, while the molar extinction coefficient (ε) quantifies the probability of the transition occurring. For benzonitrile derivatives, these spectra are often characterized by π-π* transitions. The substitution pattern will modulate the energies of these transitions.

Protocol 1: Measurement of UV-Vis Absorption Spectrum

  • Sample Preparation:

    • Prepare a stock solution of the 6-Bromo-2,3-difluorobenzonitrile derivative in a spectroscopic-grade solvent (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) at a concentration of approximately 1 mM.

    • Create a dilution series from the stock solution to find a concentration that yields an absorbance maximum between 0.1 and 1.0 AU (Absorbance Units). This range ensures a linear response according to the Beer-Lambert law. A typical starting concentration for measurement is 10 µM.

  • Instrumentation & Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a matched pair of quartz cuvettes (1 cm path length). One cuvette will contain the pure solvent as a reference, and the other will contain the sample solution.

    • Record a baseline spectrum with both cuvettes filled with the solvent.

    • Measure the absorption spectrum of the sample across a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance, λabs.

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length (1 cm).

Steady-State Fluorescence Spectroscopy

Causality: Fluorescence is the radiative relaxation from the lowest excited singlet state (S₁) back to the ground state (S₀). An emission spectrum provides the wavelength distribution of the emitted light, while an excitation spectrum confirms that the absorbing species is the one responsible for the emission. The difference between the absorption and emission maxima (the Stokes shift) provides insight into the structural relaxation in the excited state.

Protocol 2: Measurement of Fluorescence Excitation and Emission Spectra

  • Sample Preparation:

    • Prepare a dilute solution of the compound in the chosen spectroscopic-grade solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

  • Instrumentation & Measurement:

    • Use a calibrated spectrofluorometer.

    • Emission Spectrum:

      • Set the excitation wavelength to the λabs determined in Protocol 1.

      • Scan the emission monochromator over a range starting ~10 nm above the excitation wavelength to well into the red region (e.g., if λexc = 300 nm, scan from 310 nm to 600 nm).

    • Excitation Spectrum:

      • Set the emission monochromator to the wavelength of maximum fluorescence intensity (λem) found in the previous step.

      • Scan the excitation monochromator over a range covering the absorption profile (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength of maximum emission, λem.

    • Calculate the Stokes Shift: Δν̃ = (1/λabs - 1/λem) in cm⁻¹.

    • Overlay the normalized absorption and excitation spectra. A good overlap confirms that the measured fluorescence originates from the primary absorbing species.

Part 2: Quantitative Photophysical Parameters

Beyond basic spectra, quantifying the efficiency and dynamics of the excited state is crucial for most applications.

Fluorescence Quantum Yield (ΦF)

Causality: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. A low quantum yield may suggest that other non-radiative decay pathways, such as intersystem crossing to the triplet state or internal conversion, are dominant. The presence of the heavy bromine atom in the 6-bromo-2,3-difluorobenzonitrile scaffold may enhance spin-orbit coupling, potentially leading to a lower fluorescence quantum yield and increased triplet state population.

Protocol 3: Relative Quantum Yield Determination

This protocol uses a well-characterized fluorescent standard. Quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.546) is a common standard for excitation in the UV region.

  • Selection of a Standard: Choose a reference standard with an absorption profile that overlaps with the sample and a known, stable quantum yield.

  • Sample Preparation:

    • Prepare a series of at least five dilutions for both the standard and the unknown sample in the same solvent (if possible).

    • Adjust the concentrations so that the absorbance values at the chosen excitation wavelength are in the range of 0.02, 0.04, 0.06, 0.08, and 0.10. This ensures linearity and minimizes reabsorption effects.

  • Data Acquisition:

    • Measure the UV-Vis absorption spectrum for each solution.

    • Measure the fluorescence emission spectrum for each solution using the same excitation wavelength, slit widths, and instrument settings for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Grads / Gradr) * (ns² / nr²)

    Where:

    • Φr is the quantum yield of the reference.

    • Grads and Gradr are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

    • ns and nr are the refractive indices of the sample and reference solvents.

Fluorescence Lifetime (τF)

Causality: The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of the molecule in a given environment and is sensitive to quenching processes. A shorter lifetime than expected can indicate dynamic quenching or efficient non-radiative decay pathways.

Protocol 4: Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)

  • Instrumentation:

    • A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or LED with an excitation wavelength near the sample's λabs), a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

  • Sample Preparation:

    • Use a dilute solution (absorbance < 0.1) to avoid artifacts.

    • The solution must be free of scattering particles.

  • Data Acquisition:

    • Collect an Instrument Response Function (IRF) using a scattering solution (e.g., a dilute suspension of non-dairy creamer or silica) at the excitation wavelength.

    • Collect the fluorescence decay profile of the sample by acquiring photon arrival times relative to the excitation pulse over many cycles.

  • Data Analysis:

    • Fit the fluorescence decay data to an exponential model using deconvolution software that accounts for the IRF.

    • For a simple system, a mono-exponential decay model is used: I(t) = A * exp(-t/τF).

    • The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. A good fit has randomly distributed residuals around zero and a χ² value close to 1.0.

Part 3: Environmental Sensitivity Analysis

Solvatochromism Study

Causality: Solvatochromism refers to the change in the color (absorption or emission) of a substance when it is dissolved in different solvents.[7] For molecules with a significant dipole moment change upon excitation, the emission spectrum is particularly sensitive to solvent polarity. An increase in solvent polarity will stabilize the more polar excited state, leading to a red-shift (bathochromic shift) in the emission. Plotting the Stokes shift against a solvent polarity parameter (like the Lippert-Mataga parameter) can provide insights into the change in dipole moment upon excitation.

Protocol 5: Characterizing Solvatochromic Effects

  • Solvent Selection: Choose a range of spectroscopic-grade solvents with varying polarities. A common set includes: Cyclohexane (non-polar), Toluene (aromatic, non-polar), Dichloromethane (polar, aprotic), Acetonitrile (polar, aprotic), and Ethanol (polar, protic).

  • Data Acquisition:

    • For each solvent, prepare a dilute solution of the 6-bromo-2,3-difluorobenzonitrile derivative.

    • Record the UV-Vis absorption and fluorescence emission spectra for each solution as described in Protocols 1 and 2.

    • If instrumentation is available, measure the fluorescence lifetime in each solvent (Protocol 4).

  • Data Analysis & Presentation:

    • Summarize the key photophysical data in a table.

    • Create a Lippert-Mataga plot to analyze the change in dipole moment. This involves plotting the Stokes shift (in cm⁻¹) against the solvent orientation polarizability (Δf).

Table 1: Template for Summarizing Photophysical Data of a 6-Bromo-2,3-difluorobenzonitrile Derivative.

Solvent Dielectric Constant (ε) Refractive Index (n) λabs (nm) λem (nm) Stokes Shift (cm⁻¹) ΦF τF (ns)
Cyclohexane 2.02 1.427
Toluene 2.38 1.497
DCM 8.93 1.424
Acetonitrile 37.5 1.344

| Ethanol | 24.5 | 1.361 | | | | | |

Visualizations: Workflows and Principles

Experimental_Workflow cluster_prep Sample Preparation cluster_ss Steady-State Spectroscopy cluster_quant Quantitative Analysis cluster_env Environmental Effects Stock Prepare 1 mM Stock Dilutions Create Dilution Series (for UV-Vis & QY) Stock->Dilutions LowAbs Prepare Low Absorbance Sample (A < 0.1) Stock->LowAbs UVVis UV-Vis Absorption (Protocol 1) Dilutions->UVVis QY Quantum Yield vs Std (Protocol 3) Dilutions->QY Fluorescence Fluorescence Emi/Exc (Protocol 2) LowAbs->Fluorescence Lifetime Lifetime (TCSPC) (Protocol 4) LowAbs->Lifetime UVVis->Fluorescence Get λexc Solvato Solvatochromism Study (Protocol 5) Fluorescence->Solvato Data_Analysis Data Synthesis & Interpretation QY->Data_Analysis Lifetime->Data_Analysis Solvato->Data_Analysis

Caption: Overall workflow for photophysical characterization.

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 S1->S0 hν' S1->S0 T1 T₁ (Excited Triplet) S1->T1 T1->S0 Abs Absorption Fluor Fluorescence (ΦF, τF) IC Internal Conversion ISC Intersystem Crossing Phos Phosphorescence

Caption: Jablonski diagram of key photophysical processes.

Conclusion and Outlook

The protocols detailed in this application note provide a robust framework for the comprehensive photophysical characterization of 6-Bromo-2,3-difluorobenzonitrile derivatives. By systematically measuring absorption, emission, quantum yield, lifetime, and solvatochromic responses, researchers can build a detailed understanding of the excited-state behavior of these molecules. This foundational knowledge is indispensable for the rational design of new materials for OLEDs, chemical sensors, and fluorescent probes in biological imaging and drug discovery. The interplay between the heavy atom effect of bromine and the strong electron-withdrawing nature of the fluorine and nitrile substituents makes this class of compounds a rich area for future investigation.

References

  • Biosynth. (n.d.). 4-Bromo-2,6-difluorobenzonitrile.
  • Lee, J., et al. (2019). Molecular Design Approach Managing Molecular Orbital Superposition for High Efficiency without Color Shift in Thermally Activated Delayed Fluorescence. Chemistry – A European Journal, 25(8), 1829–1834.
  • Ganapathiraman, N., et al. (2015). Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. Journal of Chemical and Pharmaceutical Sciences.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. PubChem Compound Database.
  • American Chemical Society. (n.d.). Cyano-halogen interactions and their role in the crystal structures of the 4-halobenzonitriles. Journal of the American Chemical Society.
  • Grygorenko, O. O., & Melnykov, K. P. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery.
  • Kim, J., et al. (2024). A Multiresonant Thermally Activated Delayed Fluorescent Dendrimer with Intramolecular Energy Transfer: Application for Efficient Host‐Free Green Solution‐Processed Organic Light‐emitting Diodes. Advanced Materials.
  • BenchChem. (n.d.). Application of Fluorinated Compounds in Medicinal Chemistry: Application Notes and Protocols.
  • RSC Publishing. (n.d.). A practical guide to measuring and reporting photophysical data.
  • BLD Pharm. (n.d.). 6-Bromo-2,3-difluorobenzonitrile.
  • ResearchGate. (n.d.). (PDF) Synthesis and fluorosolvatochromism of 3-arylnaphtho[1,2-b]quinolizinium derivatives.
  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery.
  • MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Suzuki Coupling with 6-Bromo-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing 6-Bromo-2,3-difluorobenzonitrile in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond generic protocols and provide a framework for rational troubleshooting, grounded in mechanistic principles.

The substrate , 6-Bromo-2,3-difluorobenzonitrile, presents a unique electronic profile. The presence of three potent electron-withdrawing groups (two fluorines and a nitrile) significantly influences the reactivity of the C-Br bond. This electron deficiency generally facilitates the oxidative addition step, which is often the rate-determining step in the Suzuki catalytic cycle.[1][2] Consequently, when issues arise, they are frequently rooted in other stages of the reaction, such as transmetalation, reductive elimination, or competing side reactions.

This guide is structured as a series of frequently asked questions (FAQs) that directly address common experimental failures. We will dissect the probable causes and provide actionable, step-by-step solutions.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the catalytic cycle is paramount for effective troubleshooting. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] Any disruption in this sequence can lead to reaction failure or the formation of undesirable byproducts.

Suzuki_Cycle cluster_main Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ Active Catalyst Oxa Oxidative Addition Pd0->Oxa Ar-X PdII_Aryl Ar-Pd(II)(X)L₂ Oxa->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)(Ar')L₂ Transmetal->PdII_Diaryl Redel Reductive Elimination PdII_Diaryl->Redel Redel->Pd0 Ar-Ar' (Product) Product Ar-Ar' (Coupled Product) ArylHalide Ar-X (6-Bromo-2,3-difluorobenzonitrile) Boronic Ar'-B(OR)₂ (Boronic Acid/Ester) caption Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide & FAQs
Q1: My reaction has stalled. I see starting material but little to no product formation. Where do I begin?

This is the most common issue and requires a systematic evaluation of the core reaction components. The problem is rarely the oxidative addition with this electron-poor substrate; instead, focus on the transmetalation and catalyst stability.

Answer: We recommend a logical, stepwise approach to identify the point of failure.

Caption: A logical workflow for diagnosing a stalled Suzuki coupling reaction.

In-Depth Analysis:

  • Catalyst & Ligand: While many Pd sources work, the ligand is critical. Standard triphenylphosphine (PPh₃) may not be sufficient. For challenging couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are superior.[1][4] They accelerate both oxidative addition and the often-sluggish reductive elimination step.

  • The Role of the Base: The base is not merely a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for transmetalation.[5][6] If this step is inefficient, the entire cycle halts.

  • Boron Reagent Stability: Boronic acids are susceptible to decomposition via protodeboronation, especially at elevated temperatures or if impurities are present.[2] Using a more stable boronic ester, such as a pinacol ester, can often resolve issues of reagent instability.[7][8]

ParameterRecommendation for 6-Bromo-2,3-difluorobenzonitrileRationale
Pd Source Pd₂(dba)₃, Pd(OAc)₂Common, reliable Pd(0) and Pd(II) precursors. Pd(II) is reduced in situ to the active Pd(0) catalyst.[4]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote fast oxidative addition and reductive elimination.[9]
Base K₃PO₄, Cs₂CO₃Stronger bases that effectively generate the boronate species needed for transmetalation.[10]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O (e.g., 5:1)Aprotic solvents are standard. Water aids in dissolving the base and can facilitate the transmetalation step.[2][10]
Temperature 80-110 °CSufficient thermal energy is often required to drive the final reductive elimination step to completion.
Q2: I'm observing significant side products. How do I identify and suppress them?

Side product formation points to specific, competing reaction pathways. The two most common culprits are homocoupling of the boronic acid and hydrodehalogenation of your starting material.

Answer: Identifying the side product is the first step. This can usually be accomplished by LC-MS or GC-MS analysis of the crude reaction mixture.[11][12]

Side_Reactions cluster_main Desired Pathway cluster_side1 Side Reaction 1: Hydrodehalogenation cluster_side2 Side Reaction 2: Homocoupling center Ar-Pd(II)(X)L₂ Transmetal Transmetalation (with Ar'-B(OR)₂) center->Transmetal + Ar'B(OR)₂ + Base Dehalogenation Reductive Elimination of Ar-H center->Dehalogenation + H⁻ Hydride Hydride Source (e.g., from solvent, base) Hydride->center PdII Pd(II) + O₂ Homocoupling Ar'-Ar' Formation PdII->Homocoupling Boron1 Ar'-B(OR)₂ Boron1->Homocoupling Boron2 Ar'-B(OR)₂ Boron2->Homocoupling caption Fig 3. Competing Side Reaction Pathways.

Caption: Major off-cycle pathways that compete with the productive Suzuki coupling.

  • Hydrodehalogenation (Product: 2,3-difluorobenzonitrile): This occurs when the aryl halide is reduced instead of coupled.[2]

    • Cause: Presence of a hydride source. This can be the solvent (e.g., isopropanol), certain amine bases, or even water at high temperatures with specific catalysts.

    • Solution:

      • Use Aprotic Solvents: Switch to rigorously dried solvents like dioxane or toluene.

      • Check Your Base: Ensure the base is not a potential hydride donor.

      • Degas Thoroughly: While less common, some catalyst decomposition pathways can generate hydride species.

  • Homocoupling (Product: Biaryl of your boronic acid): This is the dimerization of your boronic acid coupling partner.

    • Cause: This reaction is often mediated by Pd(II) species and accelerated by the presence of oxygen.[2] If your Pd(II) precatalyst is not efficiently reduced to Pd(0), or if the active Pd(0) is re-oxidized by atmospheric oxygen, homocoupling becomes favorable.

    • Solution:

      • Rigorous Degassing: This is the most critical factor. Use multiple freeze-pump-thaw cycles or sparge the solvent and reaction vessel with an inert gas (Argon or Nitrogen) for at least 30 minutes.

      • Use a Pd(0) Precatalyst: Using a catalyst like Pd(PPh₃)₄, which is already in the active oxidation state, can sometimes mitigate issues related to incomplete in-situ reduction.

Q3: Should I use a boronic acid or a boronic ester? Does it matter?

Answer: Yes, the choice of boron reagent can significantly impact the reaction's success, particularly regarding stability and handling.

FeatureBoronic AcidBoronic Ester (e.g., Pinacol Ester)
Reactivity Generally more reactive.[13]May require slightly more forcing conditions or the presence of water for in-situ hydrolysis.[7]
Stability Prone to dehydration to form boroxine trimers; can undergo protodeboronation upon storage or during reaction.[2]Highly stable, crystalline solids. Resistant to protodeboronation and can be purified by chromatography.[8]
Purity Often difficult to purify, may contain residual salts or boroxines.Typically high purity, which can improve reaction reproducibility.
Side Reactions More prone to homocoupling due to higher reactivity.Less prone to homocoupling.
Recommendation Use if known to be effective and from a fresh, reliable source.Often the superior choice for troubleshooting due to enhanced stability and purity, leading to more consistent results.[8][13]

While boronic acids are often considered more reactive, their instability can be a hidden source of failure. For a challenging substrate, starting with a high-purity boronic pinacol ester is a robust strategy to eliminate reagent decomposition as a variable.

Experimental Protocols
Protocol 1: General Starting Conditions

This protocol provides a reliable starting point for the Suzuki coupling of 6-Bromo-2,3-difluorobenzonitrile.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-Bromo-2,3-difluorobenzonitrile (1.0 equiv), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., SPhos, 2-4 mol %).

  • Solvent Addition & Degassing: Add degassed 1,4-dioxane and degassed water to create a 5:1 solvent mixture (concentration of aryl bromide ~0.1 M). The reaction mixture should be sparged with argon for 15-20 minutes.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS until the starting material is consumed.[11][14]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Rapid Troubleshooting via Parallel Screening

When the general conditions fail, a parallel screen of catalysts and bases is the most efficient path forward.

  • Array Preparation: In a 24-well parallel synthesis plate, dispense 6-Bromo-2,3-difluorobenzonitrile (1.0 equiv) and the boronic acid partner (1.5 equiv) into each well.

  • Variable Addition:

    • Bases: To columns 1-3, add K₂CO₃, K₃PO₄, and Cs₂CO₃ (3.0 equiv each), respectively.

    • Catalyst/Ligand: To rows A-D, add pre-mixed solutions of different catalyst systems (e.g., Pd(OAc)₂/PPh₃, Pd(OAc)₂/SPhos, Pd(OAc)₂/XPhos, PdCl₂(dppf)).

  • Solvent & Reaction: Add the chosen degassed solvent system to each well, seal the plate, and heat to 100 °C for 12-24 hours.

  • Analysis: After cooling, take an aliquot from each well for high-throughput analysis by LC-MS to determine the relative conversion and identify the optimal conditions.

This systematic approach minimizes wasted resources and rapidly identifies a productive set of reaction parameters tailored to your specific coupling partners.

References
  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Suzuki reaction . Wikipedia. [Link]

  • The Suzuki Reaction . Myers Group, Harvard University. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction . ChemRxiv. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . National Institutes of Health (NIH). [Link]

  • Diagnosing issues with a failed Suzuki coupling? . Reddit r/Chempros. [Link]

  • SUZUKI REACTION MONITORING . Advion. [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions . AZoM. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions . Organic Letters (ACS Publications). [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . Sci-Hub. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling . Vapourtec. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . National Institutes of Health (NIH). [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions . Organometallics (ACS Publications). [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? . ResearchGate. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews (RSC Publishing). [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION . ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 6-Bromo-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-2,3-difluorobenzonitrile. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis. Instead of a generic protocol, we will explore the common challenges and side reactions encountered in the field through a practical, troubleshooting-focused Q&A format. Our goal is to provide you with the causal understanding needed to optimize your reaction, improve yield and purity, and confidently address experimental hurdles.

The most prevalent synthetic route to 6-Bromo-2,3-difluorobenzonitrile involves a Sandmeyer reaction, starting from 6-Bromo-2,3-difluoroaniline. This multi-step process, while effective, is sensitive to reaction conditions and can be plagued by side reactions if not properly controlled. This guide is structured to address these specific issues head-on.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses the most frequent problems encountered during the synthesis. Each question reflects a real-world challenge, followed by an in-depth explanation of the underlying chemistry and actionable solutions.

Q1: My reaction yield is consistently low, and TLC/HPLC analysis shows a significant amount of the starting 6-Bromo-2,3-difluoroaniline remains. What is causing this incomplete conversion?

A1: This issue almost always points to inefficiencies in the initial diazotization step . The conversion of the aromatic amine to its corresponding diazonium salt is the foundation of the Sandmeyer reaction and is highly sensitive to temperature and acid concentration.

Underlying Causes & Mechanistic Insight:

  • Thermal Instability of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures. The diazotization reaction is exothermic, and if the temperature rises above the optimal 0-5 °C range, the newly formed diazonium salt will prematurely decompose back to the starting amine or react with water to form the corresponding phenol (6-Bromo-2,3-difluorophenol), a common and troublesome impurity.

  • Insufficient Nitrous Acid: The diazotizing agent, nitrous acid (HNO₂), is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄). If the addition of NaNO₂ is too rapid or the solution is not adequately stirred, localized concentrations can lead to the degradation of HNO₂ before it can react with the amine.

  • Inadequate Acidity: A sufficient excess of strong acid is critical. It serves two purposes: a) ensuring the complete generation of HNO₂ from NaNO₂, and b) keeping the reaction medium sufficiently acidic to prevent the newly formed diazonium salt from coupling with the unreacted starting amine, which leads to highly colored azo-compound impurities.

Actionable Troubleshooting Steps:

  • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the NaNO₂ addition using an ice/salt bath. Monitor the internal temperature, not just the bath temperature.

  • Slow, Sub-surface Addition: Prepare a solution of NaNO₂ in water and add it dropwise to the acidic solution of your amine, ensuring the addition point is below the surface of the reaction mixture. This promotes rapid mixing and prevents localized warming and off-gassing of nitrous oxides.

  • Verify Complete Diazotization: After the addition is complete, stir for an additional 15-30 minutes at 0-5 °C. You can check for the presence of excess nitrous acid using starch-iodide paper (a positive test, turning blue-black, indicates excess HNO₂ and suggests the amine is consumed). If the test is negative, a small additional amount of NaNO₂ solution may be required.

Q2: I've successfully formed the diazonium salt, but the subsequent Sandmeyer (cyanation) step gives a poor yield and a dark, tarry mixture. How can I optimize the nitrile formation?

A2: A problematic Sandmeyer step is often related to the quality of the copper(I) cyanide (CuCN) catalyst, temperature control during the addition, and the neutralization of the reaction mixture. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, which can be sensitive.[1]

Underlying Causes & Mechanistic Insight:

  • Catalyst Activity: The key mechanistic step involves a single-electron transfer (SET) from the Cu(I) species to the diazonium salt, generating an aryl radical, dinitrogen gas, and a Cu(II) species.[2] If the CuCN is old or has been exposed to air, it may be partially oxidized to Cu(II), which is inactive in this catalytic cycle and will hinder the reaction.

  • Uncontrolled Decomposition: The addition of the cold diazonium salt solution to the hot CuCN solution must be carefully controlled. A rapid addition can lead to a violent evolution of nitrogen gas and a surge in temperature, promoting the formation of polymeric, tar-like side products and the undesired phenol impurity.

  • pH of the Cyanide Solution: The solution of CuCN and NaCN (or KCN) should be slightly basic to ensure the cyanide nucleophile is readily available. If the solution is too acidic, the formation of volatile and highly toxic HCN gas can occur, reducing the concentration of available nucleophile.

Actionable Troubleshooting Steps:

  • Use High-Quality CuCN: Always use freshly purchased, high-purity CuCN. If you suspect the quality of your reagent, it can be purified by dissolving in aqueous KCN, filtering, and reprecipitating with dilute acid, followed by washing and drying.

  • Controlled Addition and Temperature: Prepare your solution of CuCN and NaCN/KCN in water and heat it to 60-70 °C. Add the cold (0-5 °C) diazonium salt solution slowly and portion-wise, ensuring the evolution of N₂ gas is steady but not violent. Monitor the internal temperature and use external cooling if necessary to maintain it within the target range.[3]

  • Neutralization Prior to Addition: Before adding to the cyanide solution, the excess acid in the diazonium salt mixture should be carefully neutralized. This is often done by slowly adding a base like sodium carbonate until the pH is around 4-5. This minimizes the risk of HCN formation.

Visualizing the Process: Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.

TroubleshootingWorkflow start Low Yield or Impure Product check_start Analyze Starting Material (TLC/HPLC/NMR) start->check_start incomplete_reac Incomplete Reaction check_start->incomplete_reac Starting Material Present impurity Significant Impurities Present check_start->impurity Byproducts Dominant diazotization Problem in Diazotization Step? incomplete_reac->diazotization phenol Phenol Impurity (6-Bromo-2,3-difluorophenol) impurity->phenol Higher Polarity Spot/Peak azo Azo-Coupling Impurity (Dark/Tarry) impurity->azo Tarry Residue sandmeyer Problem in Sandmeyer Step? diazotization->sandmeyer No sol_diazo Solution: 1. Maintain Temp 0-5°C 2. Slow NaNO2 Addition 3. Use Starch-Iodide Test diazotization->sol_diazo Yes sol_sandmeyer Solution: 1. Use High-Purity CuCN 2. Control Addition Rate 3. Neutralize Diazonium Soln. sandmeyer->sol_sandmeyer Yes sol_phenol Cause: Reaction with H2O (High Temp) Fix: Strict Temp Control phenol->sol_phenol sol_azo Cause: Insufficient Acid Fix: Ensure Acid Excess in Diazotization azo->sol_azo

Caption: Troubleshooting decision tree for 6-Bromo-2,3-difluorobenzonitrile synthesis.

Frequently Asked Questions (FAQs)
  • Q: I've identified 6-Bromo-2,3-difluorophenol as a major impurity. How can I remove it from my final product?

    • A: The phenolic impurity is acidic, while your target benzonitrile is neutral. This difference is key for separation. During the workup, after extracting your product into an organic solvent (e.g., ethyl acetate, dichloromethane), you can perform a wash with a dilute aqueous base like 5% sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The base will deprotonate the phenol, forming a water-soluble sodium phenoxide salt that will partition into the aqueous layer, effectively removing it from your organic phase containing the product.

  • Q: My nitrile group appears to be hydrolyzing to an amide or carboxylic acid during workup. How can I prevent this?

    • A: Nitrile hydrolysis is typically promoted by strongly acidic or basic conditions, especially at elevated temperatures.[4] To prevent this, ensure your workup is performed without excessive heat. When performing basic washes (e.g., to remove phenol), use dilute base and avoid prolonged contact times. Neutralize the organic layer with a water wash and/or brine wash immediately after, and dry it thoroughly with an agent like MgSO₄ or Na₂SO₄ before solvent evaporation.

  • Q: What are the key considerations for scaling up this reaction from milligram to multi-gram scale?

    • A: The primary challenge in scaling up is heat management. The diazotization step is exothermic, and maintaining an internal temperature of 0-5 °C in a larger volume is more difficult. Use a jacketed reactor with a powerful overhead stirrer if possible. The rate of NaNO₂ addition will need to be significantly slower. Similarly, the decomposition of the diazonium salt in the Sandmeyer step is also exothermic and produces gas; ensure the addition rate is carefully controlled and that the reactor is adequately vented.

Key Impurity Profile

This table summarizes the common impurities, their expected mass, and mitigation strategies.

Impurity NameStructureMolecular Weight ( g/mol )Common CauseMitigation Strategy
6-Bromo-2,3-difluoroaniline209.02Incomplete diazotizationEnsure strict temperature control (0-5 °C) and verify full conversion with a starch-iodide test.
6-Bromo-2,3-difluorophenol210.01Decomposition of diazonium salt (reaction with H₂O)Maintain low temperature during diazotization and Sandmeyer steps. Remove during workup with a dilute base wash.
Azo Compound(Example Structure)Variable (High MW)Insufficient acid during diazotization, allowing diazonium to couple with unreacted amine.Use sufficient excess of strong acid (e.g., 2.5-3.0 equivalents) in the diazotization step.
6-Bromo-2,3-difluorobenzamide236.03Hydrolysis of nitrile groupAvoid prolonged exposure to strong acid/base during workup, especially at elevated temperatures.
Experimental Protocols

The following are generalized, best-practice protocols. You must adapt them based on your specific stoichiometry and laboratory safety assessment.

Protocol 1: Diazotization of 6-Bromo-2,3-difluoroaniline
  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, combine 6-Bromo-2,3-difluoroaniline (1.0 eq) and concentrated HCl (3.0 eq) in water.

  • Cooling: Cool the stirred slurry to 0 °C using an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise via the addition funnel to the amine slurry over 30-60 minutes, ensuring the internal temperature never exceeds 5 °C .

  • Confirmation: After the addition is complete, continue stirring at 0-5 °C for an additional 20 minutes. Test for excess nitrous acid using starch-iodide paper.

  • Filtration: The resulting cold diazonium salt solution should be used immediately. It can be filtered cold through glass wool to remove any particulates if necessary.

Protocol 2: Sandmeyer Cyanation
  • Catalyst Preparation: In a separate, larger flask equipped for stirring and heating, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Heat this solution to 60-70 °C.

  • Controlled Addition: Slowly add the cold diazonium salt solution from Protocol 1 to the hot cyanide solution in portions. Be prepared for vigorous nitrogen gas evolution. Control the rate of addition to maintain a steady, manageable reaction rate and keep the temperature below 80 °C.

  • Reaction Completion: After the addition is complete, heat the reaction mixture at 60-70 °C for an additional 1-2 hours, or until gas evolution ceases.

  • Workup: Cool the reaction mixture to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, dilute NaOH (to remove phenol), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization (e.g., from ethanol/water or hexanes) or column chromatography.

References
  • CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile - Google P
  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]

  • Organic Syntheses Procedure. [Link]

  • CN101353317B - Preparation of 4-bromo-2, 6-difluorobenzonitrile - Google P
  • 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem. [Link]

  • Sandmeyer reaction - Wikipedia. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 6-Bromo-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 6-bromo-2,3-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this electron-deficient and sterically hindered substrate. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your synthetic endeavors.

Section 1: Understanding the Substrate: The Challenges of 6-Bromo-2,3-difluorobenzonitrile

6-Bromo-2,3-difluorobenzonitrile presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of two electron-withdrawing fluorine atoms and a nitrile group significantly influences the electronic properties of the aromatic ring, making the carbon-bromine bond more susceptible to oxidative addition. However, the ortho fluorine atom also introduces steric hindrance around the reaction center. Understanding these competing factors is crucial for successful catalyst optimization.

Section 2: Troubleshooting Common Issues

This section addresses frequently encountered problems during the coupling of 6-bromo-2,3-difluorobenzonitrile in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction is sluggish or shows no conversion. What are the likely causes and how can I troubleshoot this?

A1: Low or no conversion in a Suzuki-Miyaura coupling with this substrate is a common issue. The primary suspects are often related to catalyst activity, reaction conditions, or the stability of the boronic acid reagent.

  • Catalyst and Ligand Selection: The electron-deficient nature of 6-bromo-2,3-difluorobenzonitrile generally facilitates oxidative addition. However, the choice of ligand is critical. For electron-poor aryl bromides, electron-rich and bulky phosphine ligands are often preferred as they promote the reductive elimination step.[1]

    • Troubleshooting Steps:

      • Switch to a more electron-rich ligand: If you are using a general-purpose ligand like PPh₃, consider switching to a Buchwald-type biaryl phosphine ligand (e.g., SPhos, XPhos) or a bulky alkylphosphine ligand (e.g., P(t-Bu)₃).

      • Use a pre-catalyst: Pre-formed palladium pre-catalysts can offer higher activity and reproducibility compared to generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.

      • Increase catalyst loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion.

  • Base and Solvent Effects: The choice of base is crucial for the transmetalation step.[2] For Suzuki-Miyaura reactions, inorganic bases are commonly used.

    • Troubleshooting Steps:

      • Screen different bases: If using a weaker base like Na₂CO₃, try a stronger base such as K₃PO₄ or Cs₂CO₃.

      • Ensure adequate solubility: The base needs to have some solubility in the reaction medium. For anhydrous conditions with K₃PO₄, the addition of a small amount of water can be beneficial.[3]

      • Solvent choice: Aprotic polar solvents like dioxane, THF, or DMF are common. Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.

  • Boronic Acid Stability: Boronic acids can undergo protodeboronation, especially at elevated temperatures and in the presence of water.

    • Troubleshooting Steps:

      • Use a stoichiometric excess of the boronic acid: An excess of 1.5 to 2 equivalents is common.

      • Consider boronate esters: Pinacol boronate esters are often more stable than the corresponding boronic acids.

Q2: I am observing a significant amount of a de-brominated side product (2,3-difluorobenzonitrile). How can I minimize this hydrodehalogenation?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, where the aryl halide is reduced to an arene.[4] This is particularly prevalent with electron-deficient aryl halides.

  • Mechanism of Hydrodehalogenation: This side reaction can occur through several pathways, including a β-hydride elimination from a palladium-hydride species. The hydride source can be adventitious water, the solvent, or the amine (in Buchwald-Hartwig reactions).

    • Troubleshooting Steps:

      • Use anhydrous solvents and reagents: While some water can be beneficial for Suzuki couplings, excess water can promote hydrodehalogenation.

      • Ligand choice: The choice of ligand can influence the relative rates of reductive elimination (desired) and β-hydride elimination (undesired). Experiment with different bulky phosphine ligands.

      • Optimize the base: In some cases, the choice of base can impact the extent of hydrodehalogenation.

Q3: My Buchwald-Hartwig amination is giving low yields. What adjustments should I make?

A3: The Buchwald-Hartwig amination of 6-bromo-2,3-difluorobenzonitrile can be challenging due to the electron-deficient nature of the substrate and potential steric hindrance.

  • Catalyst, Ligand, and Base Combination: The interplay between the palladium source, ligand, and base is critical for a successful amination.[5]

    • Troubleshooting Steps:

      • Ligand Selection: For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[6] For challenging couplings, more specialized, sterically hindered ligands may be necessary.[7]

      • Base Selection: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[6] For base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be required, potentially at higher temperatures.

      • Pre-catalyst vs. in situ generation: Using a well-defined pre-catalyst can lead to more consistent results than generating the active catalyst from a Pd(II) source.

Q4: How do I monitor the progress of my reaction effectively?

A4: Monitoring the reaction is crucial for determining the optimal reaction time and identifying potential issues.

  • Analytical Techniques:

    • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of the reaction progress.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information on the consumption of starting materials and the formation of products and byproducts.

    • ¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms in the substrate, ¹⁹F NMR can be a powerful tool to monitor the reaction, as the chemical shifts of the fluorine atoms will change upon successful coupling.[8]

Q5: What are the best practices for purifying the fluorinated nitrile product?

A5: The polarity of the nitrile and fluorine substituents will influence the choice of purification method.

  • Purification Strategy:

    • Column Chromatography: This is the most common method for purifying cross-coupling products.

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A solvent system of hexane and ethyl acetate is a good starting point. Given the polarity of the nitrile group, a higher proportion of ethyl acetate may be required. Gradient elution can be effective in separating the product from less polar starting materials and more polar byproducts.[9]

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.

Section 3: Experimental Protocols and Data

The following protocols are provided as starting points for the optimization of your coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a similar procedure for the coupling of 2-bromobenzonitrile.[10]

  • To an oven-dried Schlenk tube, add 6-bromo-2,3-difluorobenzonitrile (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the ligand if required.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst/Ligand Base Solvent Temp (°C) Yield (%)
Pd(PPh₃)₄K₃PO₄Dioxane100Starting Point
Pd₂(dba)₃ / SPhosCs₂CO₃Toluene100To be optimized
Pd(OAc)₂ / P(t-Bu)₃K₂CO₃DMF80To be optimized
[Pd(allyl)Cl]₂ / XPhosNaOtBuTHF80To be optimized

Table 1: Suggested starting conditions for Suzuki-Miyaura coupling of 6-bromo-2,3-difluorobenzonitrile.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point for the amination of aryl bromides.[5][11]

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., [Pd(allyl)Cl]₂ with a suitable ligand, 1-2 mol% Pd), the ligand, and the base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add a solution of 6-bromo-2,3-difluorobenzonitrile (1.0 mmol) in an anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Add the amine (1.2 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Ligand Base Solvent Temp (°C) Yield (%)
RuPhosNaOtBuToluene100Starting Point
BrettPhosLHMDSDioxane90To be optimized
XPhosCs₂CO₃Toluene110To be optimized
t-BuXPhosK₃PO₄THF80To be optimized

Table 2: Suggested starting conditions for Buchwald-Hartwig amination of 6-bromo-2,3-difluorobenzonitrile.

Section 4: Visualizing the Catalytic Cycles and Troubleshooting Logic

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-B(OR')_2 Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R Troubleshooting_Workflow Start Low or No Product Check_Catalyst Is the catalyst/ligand appropriate for electron-deficient substrates? Start->Check_Catalyst Change_Ligand Switch to a more electron-rich/bulky ligand (e.g., SPhos, RuPhos). Check_Catalyst->Change_Ligand No Check_Base Is the base strong enough and soluble? Check_Catalyst->Check_Base Yes Success Improved Yield Change_Ligand->Success Change_Base Try a stronger base (K3PO4, Cs2CO3) or add water if using K3PO4. Check_Base->Change_Base No Check_Reagents Are the reagents pure and dry? Is the boronic acid stable? Check_Base->Check_Reagents Yes Change_Base->Success Purify_Reagents Purify starting materials. Use a boronate ester. Check_Reagents->Purify_Reagents No Check_Side_Reactions Is hydrodehalogenation observed? Check_Reagents->Check_Side_Reactions Yes Purify_Reagents->Success Minimize_Water Use anhydrous conditions. Screen different ligands. Check_Side_Reactions->Minimize_Water Yes Check_Side_Reactions->Success No Minimize_Water->Success

Caption: Decision-making workflow for troubleshooting low yields in cross-coupling reactions.

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link]

  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2022). National Institutes of Health. [Link]

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. (2021). National Institutes of Health. [Link]

  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. (2001). Organic Letters. [Link]

  • ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. (2010). ResearchGate. [Link]

  • (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2018). ResearchGate. [Link]

  • How can I purify impure benzonitrile? (2017). ResearchGate. [Link]

  • Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides. (2014). ResearchGate. [Link]

  • Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. (2009). Sci-Hub. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2019). Reddit. [Link]

  • The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. (2000). ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (2012). Sci-Hub. [Link]

  • In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. (2015). ACS Publications. [Link]

  • Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids. (2019). ResearchGate. [Link]

Sources

Technical Support Center: 6-Bromo-2,3-difluorobenzonitrile Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and reaction condition optimization of 6-Bromo-2,3-difluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments and achieve optimal results.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 6-Bromo-2,3-difluorobenzonitrile, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

A diminished or absent yield of the desired 6-Bromo-2,3-difluorobenzonitrile is a frequent challenge. The underlying causes can often be traced back to several key factors in the reaction setup.

Potential Cause Recommended Action
Poor Quality of Starting Material Ensure the purity of the starting material, 1-Bromo-2,3-difluorobenzene, is high. Impurities can interfere with the reaction. Verify its identity and purity using techniques like NMR and melting point analysis.
Catalyst Inactivity If employing a palladium-catalyzed cyanation, the catalyst may be deactivated. Ensure an inert atmosphere is maintained throughout the reaction to prevent oxidation of the palladium catalyst. Consider using fresh catalyst or a different palladium source.
Inactivation of the Cyanide Source The presence of acidic impurities can protonate the cyanide anion, thereby reducing its nucleophilicity.[1] Ensure all reagents and solvents are thoroughly dried and free from acidic contaminants.
Suboptimal Reaction Temperature Cyanation reactions are often sensitive to temperature fluctuations.[1] If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can lead to decomposition of reactants or products.[1] Monitor the reaction temperature closely and consider a systematic optimization of this parameter.
Insufficient Reaction Time The reaction may not have proceeded to completion. Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 6-Bromo-2,3-difluorobenzonitrile, offering insights into the selection of reagents and reaction conditions.

Q1: What are the most common synthetic routes to prepare 6-Bromo-2,3-difluorobenzonitrile?

There are several established methods for the synthesis of 6-Bromo-2,3-difluorobenzonitrile. The choice of route often depends on the available starting materials, scale of the reaction, and safety considerations.

  • Sandmeyer Reaction: This classic method involves the diazotization of 6-bromo-2,3-difluoroaniline, followed by a reaction with a cyanide salt, typically in the presence of a copper catalyst.[2]

  • Palladium-Catalyzed Cyanation: A modern and versatile approach is the palladium-catalyzed cross-coupling of 1-bromo-2,3-difluorobenzene with a cyanide source.[3] Various palladium catalysts and ligands can be employed to optimize this transformation.

  • From a Benzaldehyde Precursor: An alternative route involves the conversion of 6-bromo-2,3-difluorobenzaldehyde to the corresponding nitrile. This is often achieved by reacting the aldehyde with hydroxylamine hydrochloride, followed by dehydration.[4][5]

Q2: How do I choose the right solvent for my reaction?

The choice of solvent is critical for the success of the cyanation reaction. Aprotic polar solvents are generally preferred as they can dissolve the reactants and facilitate the reaction.

  • For palladium-catalyzed cyanations, solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N,N-Dimethylacetamide (DMAc) are commonly used.[6]

  • It is crucial to use anhydrous solvents to prevent the inactivation of the cyanide nucleophile and potential side reactions.

Q3: What are the safest and most effective cyanide sources to use?

Given the high toxicity of many cyanide reagents, careful selection is paramount.

  • Alkali Metal Cyanides: Sodium cyanide (NaCN) and potassium cyanide (KCN) are common choices for palladium-catalyzed reactions.[1][3] However, they are highly toxic and require stringent safety precautions.

  • Zinc Cyanide (Zn(CN)2): This is a less toxic alternative to alkali metal cyanides and is often used in modern cyanation protocols.[7]

  • Potassium Ferrocyanide (K4[Fe(CN)6]): As a non-toxic cyanide source, potassium ferrocyanide is an environmentally benign option, often used in palladium-catalyzed reactions.[6]

  • Acetone Cyanohydrin: This can be used as a cyanide source, which decomposes in the presence of a base to generate cyanide in situ.[8]

Q4: What are potential side reactions to be aware of?

Several side reactions can occur during the synthesis of 6-Bromo-2,3-difluorobenzonitrile, leading to impurities and reduced yields.

  • Hydrolysis of the Nitrile: If water is present in the reaction mixture, the newly formed nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid.

  • Dehalogenation: In some cases, particularly with highly active catalysts, the bromine atom can be reductively cleaved from the aromatic ring.

  • Formation of Isomers: Depending on the starting material and reaction conditions, there is a possibility of forming isomeric products if the starting material is not regiochemically pure.

Experimental Protocol: Palladium-Catalyzed Cyanation

This section provides a detailed, step-by-step methodology for a palladium-catalyzed cyanation to synthesize 6-Bromo-2,3-difluorobenzonitrile.

Materials:

  • 1-Bromo-2,3-difluorobenzene

  • Potassium Ferrocyanide (K4[Fe(CN)6])

  • Palladium(II) Acetate (Pd(OAc)2)

  • Sodium Carbonate (Na2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • Reaction Setup: To a dry three-necked flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, add 1-Bromo-2,3-difluorobenzene (1 equivalent), Potassium Ferrocyanide (0.4 equivalents), Palladium(II) Acetate (0.02 equivalents), and Sodium Carbonate (2 equivalents).

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous DMF to the flask.

  • Reaction Execution: Heat the reaction mixture to 120-140°C with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 15-30 hours).[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation to obtain pure 6-Bromo-2,3-difluorobenzonitrile.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 1-Bromo-2,3-difluorobenzene - K4[Fe(CN)6] - Pd(OAc)2 - Na2CO3 solvent Add Anhydrous DMF reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to 120-140°C inert->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temp monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography / Distillation extract->purify product product purify->product 6-Bromo-2,3-difluorobenzonitrile

Caption: Palladium-Catalyzed Cyanation Workflow.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield q_reagents Reagent Quality? start->q_reagents q_conditions Reaction Conditions? start->q_conditions q_catalyst Catalyst Activity? start->q_catalyst sol_reagents Verify Purity of Starting Materials Use Anhydrous Solvents q_reagents->sol_reagents Yes sol_conditions Optimize Temperature Extend Reaction Time Monitor Progress q_conditions->sol_conditions Yes sol_catalyst Ensure Inert Atmosphere Use Fresh Catalyst q_catalyst->sol_catalyst Yes end end sol_reagents->end Re-run Experiment sol_conditions->end sol_catalyst->end

Caption: Troubleshooting Logic for Low Yield.

References

Sources

stability of 6-Bromo-2,3-difluorobenzonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Bromo-2,3-difluorobenzonitrile (CAS 1502090-29-0). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling and utilizing this versatile synthetic intermediate. Our goal is to equip you with the knowledge to ensure the stability and reactivity of this compound throughout your experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and general stability of 6-Bromo-2,3-difluorobenzonitrile.

Q1: What are the recommended storage conditions for 6-Bromo-2,3-difluorobenzonitrile?

A1: For long-term stability, 6-Bromo-2,3-difluorobenzonitrile should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend refrigerated storage (2-8°C) under a dry atmosphere.[3] It is crucial to protect the compound from moisture, strong oxidizing agents, and strong bases to prevent degradation.[1][4]

Q2: Is 6-Bromo-2,3-difluorobenzonitrile stable at room temperature?

A2: Yes, the compound is a solid that is generally stable at room temperature when stored under the recommended conditions (in a closed container, away from incompatible materials).[4][5] However, prolonged exposure to atmospheric moisture or high heat should be avoided to prevent potential hydrolysis of the nitrile group or other decomposition pathways.

Q3: What are the primary known incompatibilities for this compound?

A3: The main incompatibilities are strong bases and strong oxidizing agents.[1][4]

  • Strong Bases: Can promote nucleophilic aromatic substitution (SNAr) of the fluorine atoms or hydrolysis of the nitrile group.

  • Strong Oxidizing Agents: Can react with the aromatic ring or other functional groups, leading to undesired byproducts.

  • Excess Heat: Should be avoided as it can lead to thermal decomposition, potentially generating toxic gases like nitrogen oxides, hydrogen fluoride, and cyanides.[4]

Q4: What are the main reactive sites on the 6-Bromo-2,3-difluorobenzonitrile molecule?

A4: The molecule possesses several reactive sites, making it a versatile building block:

  • Carbon-Bromine Bond: The C-Br bond is the most common site for cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. The bromine atom is a good leaving group in these palladium-catalyzed transformations.

  • Nitrile Group (-CN): The nitrile can undergo hydrolysis to form an amide or a carboxylic acid. It can also participate in coupling reactions or be reduced to an amine.[6]

  • Aromatic Ring (Fluorine atoms): The electron-withdrawing nature of the nitrile and fluorine groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The fluorine atoms, particularly the one ortho to the nitrile group, can be displaced by strong nucleophiles.

Troubleshooting Guide: Reaction Conditions

This guide provides solutions to specific problems you may encounter during reactions involving 6-Bromo-2,3-difluorobenzonitrile.

Problem 1: Low or no yield in a Suzuki-Miyaura cross-coupling reaction.

  • Potential Cause 1: Catalyst Inactivation.

    • Explanation: Palladium catalysts can be sensitive to impurities or reaction conditions. The presence of water or oxygen can affect the active Pd(0) species. Certain functional groups on the coupling partner or impurities in the solvents or reagents can poison the catalyst.

    • Solution: Ensure all solvents are anhydrous and reagents are of high purity. Degas the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the palladium catalyst. Consider using a robust ligand that protects the palladium center.

  • Potential Cause 2: Inappropriate Base Selection.

    • Explanation: The base is critical for the transmetalation step in the Suzuki reaction.[7] However, a base that is too strong or used at an excessively high temperature can promote side reactions, such as hydrolysis of the nitrile group or SNAr, leading to consumption of the starting material.

    • Solution: Use milder bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong bases like NaOH or KOH, especially at elevated temperatures. Run a screen of different bases and solvents to find the optimal conditions for your specific substrate.

  • Potential Cause 3: Competing Proto-dehalogenation.

    • Explanation: Instead of coupling, the bromine atom is replaced by a hydrogen atom. This can occur if there are proton sources in the reaction mixture or if the catalytic cycle is interrupted.

    • Solution: Ensure anhydrous conditions. The choice of ligand and base can also influence this side reaction. Sometimes, adding a small amount of a co-solvent like 1,4-dioxane can improve yields.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a representative protocol. Optimization may be required.

  • To a dry reaction flask under an inert atmosphere (Argon), add 6-Bromo-2,3-difluorobenzonitrile (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the mixture.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Formation of an unexpected amide or carboxylic acid byproduct.

  • Potential Cause: Nitrile Group Hydrolysis.

    • Explanation: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures.[8] If your reaction conditions are strongly basic or acidic, or if there is significant water present at high temperatures, you may observe the formation of the corresponding benzamide or benzoic acid.

    • Solution: Maintain a neutral or mildly basic pH if possible. Use anhydrous solvents and reagents. If elevated temperatures are necessary, minimize the reaction time. If hydrolysis is unavoidable, consider protecting the nitrile group, although this adds extra steps to the synthesis.

Problem 3: Observation of side products corresponding to fluorine substitution.

  • Potential Cause: Nucleophilic Aromatic Substitution (SNAr).

    • Explanation: The aromatic ring is electron-deficient due to the fluorine and nitrile substituents, making it susceptible to attack by strong nucleophiles. This can lead to the displacement of one of the fluorine atoms. This is particularly likely if your reaction involves potent nucleophiles (e.g., alkoxides, amines) at high temperatures.

    • Solution: Avoid using overly strong nucleophiles if the desired reaction is at the C-Br bond. Keep reaction temperatures as low as possible. If SNAr is the desired reaction, this inherent reactivity can be exploited.

Data & Visualization

Table 1: Stability and Compatibility of 6-Bromo-2,3-difluorobenzonitrile

Reagent/ConditionCompatibilityNotes
Bases
Weak Inorganic (K₂CO₃, NaHCO₃)GoodPreferred for cross-coupling reactions.[9]
Strong Inorganic (NaOH, KOH)Moderate to PoorRisk of nitrile hydrolysis and/or SNAr, especially at high temperatures.
Organic Amines (Et₃N, DIPEA)GoodGenerally compatible at moderate temperatures.
Strong Organic (t-BuOK, LDA)PoorHigh risk of SNAr and other side reactions.[6]
Acids
Dilute, Non-oxidizingModerateRisk of nitrile hydrolysis with prolonged heating.
Concentrated (H₂SO₄, HCl)PoorWill likely cause rapid hydrolysis of the nitrile group.
Catalysts
Palladium ComplexesGoodThe C-Br bond is highly reactive in Pd-catalyzed couplings.[10][11]
Nickel ComplexesGoodCan be used for cross-coupling and C-CN bond activation.[12]
Temperature
< 120 °CGoodGenerally stable for typical reaction times.
> 150 °CModerate to PoorIncreased risk of decomposition and side reactions.[9]
Solvents
Aprotic (Toluene, Dioxane, DMF, THF)ExcellentGood stability and solubility.
Protic (Alcohols, Water)ModerateGenerally stable, but risk of solvolysis or hydrolysis with certain reagents/catalysts.

Diagram 1: Troubleshooting Workflow for Suzuki-Miyaura Coupling

This diagram provides a logical path to diagnose and solve common issues during Suzuki-Miyaura reactions with 6-Bromo-2,3-difluorobenzonitrile.

G start Low Yield in Suzuki Coupling check_sm Starting Material Recovered? start->check_sm check_byproducts Side Products Observed? start->check_byproducts sm_yes Yes check_sm->sm_yes byproducts_yes Yes check_sm->byproducts_yes No check_byproducts->byproducts_yes cause_catalyst Potential Cause: Catalyst Inactivity or Low Reaction Temperature sm_yes->cause_catalyst solution_catalyst Solution: 1. Degas solvents thoroughly. 2. Use fresh catalyst/ligand. 3. Increase temperature moderately. cause_catalyst->solution_catalyst type_of_byproduct Identify Side Product byproducts_yes->type_of_byproduct product_dehalo Proto-dehalogenation (Br replaced by H) type_of_byproduct->product_dehalo product_hydrolysis Nitrile Hydrolysis (Amide/Acid formed) type_of_byproduct->product_hydrolysis product_snar Fluorine Substitution type_of_byproduct->product_snar solution_dehalo Solution: 1. Ensure anhydrous conditions. 2. Screen ligands/bases. product_dehalo->solution_dehalo solution_hydrolysis Solution: 1. Use anhydrous solvents. 2. Use milder base (e.g., K₂CO₃). 3. Lower reaction temperature. product_hydrolysis->solution_hydrolysis solution_snar Solution: 1. Use weaker base. 2. Lower reaction temperature. product_snar->solution_snar

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Diagram 2: Potential Decomposition Pathways

This diagram illustrates the primary pathways through which 6-Bromo-2,3-difluorobenzonitrile can degrade or react to form undesired products.

G start 6-Bromo-2,3-difluorobenzonitrile cond_base Strong Base (OH⁻) + Heat cond_acid Strong Acid (H₃O⁺) + Heat cond_nuc Strong Nucleophile (Nu⁻) prod_amide 6-Bromo-2,3-difluorobenzamide start->prod_amide Hydrolysis prod_snar 6-Bromo-2-Nu-3-fluorobenzonitrile start->prod_snar SNAr prod_acid 6-Bromo-2,3-difluorobenzoic Acid prod_amide->prod_acid Further Hydrolysis

Caption: Potential decomposition and side reaction pathways.

References
  • Cole-Parmer. (2006). Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97%. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. Retrieved from [Link]

  • Google Patents. (2012). CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.
  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-fluorobenzonitrile. Retrieved from [Link]

  • Semantic Scholar. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Retrieved from [Link]

  • MSDS-ONLINE. (n.d.). MSDS of 6-Bromo-2,3-difluorobenzonitrile. Retrieved from [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Retrieved from [Link]

  • ResearchGate. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1502090-29-0, 2-Bromo-3,6-difluorobenzonitrile. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 6-Bromo-2,3-difluorobenzonitrile and Its Isomers for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Substituted benzonitriles, in particular, serve as versatile building blocks, offering a gateway to a diverse array of complex molecules. Among these, bromo-difluorobenzonitriles are of significant interest due to the orthogonal reactivity of their halogen substituents, enabling selective transformations. This guide provides an in-depth comparison of the reactivity of 6-Bromo-2,3-difluorobenzonitrile and its key isomers, 4-Bromo-2,6-difluorobenzonitrile and 2-Bromo-3,6-difluorobenzonitrile, in three fundamental reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. Our analysis is grounded in established mechanistic principles and supported by available experimental data to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Strategic Value of Bromo-difluorobenzonitriles

The presence of a bromine atom and two fluorine atoms on a benzonitrile core provides a rich platform for sequential and site-selective functionalization. The bromine atom is a workhorse for palladium-catalyzed cross-coupling reactions, while the fluorine atoms, particularly when activated by the electron-withdrawing cyano group, can participate in nucleophilic aromatic substitution. The relative positions of these substituents, however, profoundly influence the reactivity of the molecule, a nuance that can be leveraged for sophisticated molecular design. Understanding these reactivity differences is paramount for efficient and high-yielding synthetic routes.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Electronic Activation

Nucleophilic aromatic substitution is a powerful tool for the formation of carbon-heteroatom bonds. The reaction proceeds via a two-step addition-elimination mechanism, and its rate is highly dependent on the electronic nature of the aromatic ring. Electron-withdrawing groups (EWGs) are crucial for stabilizing the negatively charged intermediate, the Meisenheimer complex.[1] The cyano (-CN) group is a potent EWG, and its activating effect is most pronounced when it is positioned ortho or para to the leaving group.

SNAr_Mechanism

In the context of our bromo-difluorobenzonitrile isomers, the fluorine atoms are the more likely leaving groups in an SNAr reaction due to the high electronegativity of fluorine which enhances the electrophilicity of the carbon to which it is attached. The reactivity of the different isomers is dictated by the position of the strongly activating cyano group relative to the fluorine atoms.

IsomerStructureExpected SNAr ReactivityRationale
6-Bromo-2,3-difluorobenzonitrile ModerateThe cyano group is ortho to the F at C2, providing strong activation. The F at C3 is less activated. Selective substitution at C2 is expected.
4-Bromo-2,6-difluorobenzonitrile HighThe cyano group is para to the F at C2 and ortho to the F at C6, strongly activating both positions. This isomer is expected to be the most reactive towards SNAr.
2-Bromo-3,6-difluorobenzonitrile Moderate-HighThe cyano group is para to the F at C6, providing strong activation. The F at C3 is meta to the cyano group and thus less activated. Selective substitution at C6 is anticipated.

Experimental Insights:

While direct comparative kinetic studies are scarce, evidence from the literature supports these predictions. For instance, the reaction of 2,6-difluorobenzonitrile with ammonia proceeds readily to give 2-amino-6-fluorobenzonitrile in high yield, demonstrating the potent activation of the fluorine atoms by the ortho/para cyano group. In a study involving 4-bromo-2,6-difluorobenzonitrile, nucleophilic substitution with 3,6-di-tert-butyl-9H-carbazole was achieved in good yield, highlighting its utility in SNAr reactions.[2]

Protocol: General Procedure for SNAr with an Amine

  • To a solution of the bromo-difluorobenzonitrile isomer (1.0 equiv) in a polar aprotic solvent such as DMSO or DMF, add the amine nucleophile (1.2-2.0 equiv) and a base such as K2CO3 or Cs2CO3 (2.0-3.0 equiv).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: A Dance of Sterics and Electronics

The bromine atom in our isomers of interest is the primary site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The reactivity in these transformations is governed by the ease of oxidative addition of the C-Br bond to the Pd(0) catalyst, which is influenced by both electronic and steric factors.

Cross_Coupling_Cycle

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Electron-withdrawing groups on the aryl halide generally accelerate the rate-determining oxidative addition step. However, steric hindrance, particularly from ortho substituents, can impede the approach of the bulky palladium catalyst, slowing the reaction.[3]

IsomerStructureExpected Suzuki Coupling ReactivityRationale
6-Bromo-2,3-difluorobenzonitrile GoodThe bromine is flanked by a hydrogen and a fluorine atom, presenting moderate steric hindrance. The electron-withdrawing nature of the ring enhances reactivity.
4-Bromo-2,6-difluorobenzonitrile ModerateThe bromine is flanked by two hydrogen atoms, but the ortho fluorine atoms can sterically hinder the approach of the catalyst. The overall electron deficiency of the ring is a positive factor.
2-Bromo-3,6-difluorobenzonitrile LowerThe bromine is ortho to the cyano group, which can create significant steric hindrance and potentially coordinate to the palladium, inhibiting catalysis.

Experimental Insights:

A study on α-diimine palladium(II) complexes in Suzuki-Miyaura cross-coupling successfully synthesized a 2,6-difluorobenzonitrile moiety containing product in excellent yields (95% and 97%), indicating that with the right catalytic system, even sterically demanding substrates can be coupled effectively.[4][5] Research on the Suzuki-Miyaura reaction of 4-bromobenzonitrile has also shown high product yields, demonstrating the general feasibility of coupling with benzonitriles.[6]

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the bromo-difluorobenzonitrile isomer (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), and a base (e.g., K2CO3, Cs2CO3).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction to 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki coupling, the reaction is sensitive to both electronic and steric effects. The electron-deficient nature of the bromo-difluorobenzonitrile isomers is generally favorable for the oxidative addition step. However, the presence of the nitrile group can be problematic as it can be sensitive to the strong bases often employed in this reaction.[7][8]

IsomerStructureExpected Buchwald-Hartwig ReactivityRationale
6-Bromo-2,3-difluorobenzonitrile GoodModerate steric hindrance around the bromine atom. Careful selection of a non-nucleophilic base is important to avoid side reactions with the nitrile group.
4-Bromo-2,6-difluorobenzonitrile ModerateThe ortho fluorine atoms can present steric challenges. The base sensitivity of the nitrile group remains a key consideration.
2-Bromo-3,6-difluorobenzonitrile LowerSignificant steric hindrance from the ortho cyano group is expected to be the major limiting factor.

Experimental Insights:

The successful scale-up of a Buchwald-Hartwig amination of 6-bromoisoquinoline-1-carbonitrile, a substrate with a base-sensitive nitrile, highlights that with careful optimization of the catalyst, ligand, and base, high yields can be achieved.[8] This suggests that the amination of our target isomers is feasible, but will likely require careful screening of reaction conditions.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a reaction vessel under an inert atmosphere, add the bromo-difluorobenzonitrile isomer (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a base (e.g., NaOt-Bu, Cs2CO3).

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to 80-110 °C and monitor its progress.

  • After completion, cool the reaction, quench with water, and extract the product.

  • Purify the crude product by column chromatography.

Conclusion: A Roadmap for Synthetic Design

The reactivity of bromo-difluorobenzonitrile isomers is a nuanced interplay of electronic activation and steric hindrance. For Nucleophilic Aromatic Substitution , the 4-Bromo-2,6-difluorobenzonitrile isomer is predicted to be the most reactive due to the optimal positioning of the activating cyano group relative to the fluorine leaving groups. In Palladium-Catalyzed Cross-Coupling Reactions , 6-Bromo-2,3-difluorobenzonitrile is likely to exhibit the most favorable balance of electronic activation and manageable steric hindrance. The 2-Bromo-3,6-difluorobenzonitrile isomer is consistently predicted to be the least reactive in cross-coupling reactions due to the significant steric impediment of the ortho-cyano group.

This guide provides a framework for researchers to anticipate the reactivity trends of these valuable building blocks. However, it is crucial to remember that the optimal reaction conditions for any given transformation will depend on the specific nucleophile or coupling partner employed. Therefore, empirical optimization of reaction parameters remains an indispensable part of the synthetic chemist's workflow.

References

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  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003.
  • Khan, A., et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 5(37), 23647–23658.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of unsymmetrical biaryl ethers through nickel-promoted coupling of polyfluoroarenes with arylboronic acids and oxygen.
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  • Che, C., et al. (2014). The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions. Journal of the American Chemical Society, 136(41), 14381–14389.
  • Soeta, T., et al. (2020). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society, 142(22), 10064–10073.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile.
  • Munday, R. H., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(10), 1234–1240.
  • Georg, G. I., & Chen, Y. (2004). Product Class 28: Arylamines. In Science of Synthesis (Vol. 31b, pp. 1575-1669). Thieme.
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  • Wölfling, J., et al. (2021). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem, 16(16), 2541–2553.
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  • Tewari, N., & Li, J. J. (2006). Recent Applications of the Suzuki Reaction in Solid-Phase Synthesis. Mini-Reviews in Organic Chemistry, 3(3), 185-200.
  • Shelke, N. B., et al. (n.d.). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances.
  • American Chemical Society. (n.d.).
  • Reisman, S. E., et al. (2019). Direct C–H Hydroxylation of N-Heteroarenes and Benzenes via Base-Catalyzed Halogen Transfer. Journal of the American Chemical Society, 141(16), 6549–6554.
  • Głowacki, E. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17799–17808.
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A Senior Application Scientist's Guide to the Synthesis and Validation of 6-Bromo-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the vast array of fluorinated building blocks, 6-Bromo-2,3-difluorobenzonitrile stands out as a versatile intermediate, offering multiple reaction sites for further molecular elaboration.

This guide provides an in-depth technical overview of a reliable synthetic route to 6-Bromo-2,3-difluorobenzonitrile, a comprehensive framework for the validation of its synthesis, and a comparison with an alternative synthetic strategy. The protocols and analytical methods described herein are grounded in established chemical principles and are designed to be both reproducible and scalable.

I. The Strategic Synthesis of 6-Bromo-2,3-difluorobenzonitrile via the Sandmeyer Reaction

The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, remains a highly reliable method for the conversion of an aryl amine to an aryl halide or nitrile.[1] This classical transformation proceeds via the diazotization of an aniline derivative, followed by a copper-catalyzed displacement of the diazonium group.[1][2] For the synthesis of 6-Bromo-2,3-difluorobenzonitrile, this approach offers a clear and efficient pathway, beginning with the synthesis of the key precursor, 6-bromo-2,3-difluoroaniline.

A. Synthesis of the Precursor: 6-Bromo-2,3-difluoroaniline

The synthesis of 6-bromo-2,3-difluoroaniline is achieved through the regioselective bromination of 2,3-difluoroaniline. The directing effects of the amino group and the fluorine atoms guide the electrophilic substitution to the desired position.

Experimental Protocol: Synthesis of 6-Bromo-2,3-difluoroaniline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,3-difluoroaniline (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by adding a solution of sodium thiosulfate to neutralize any remaining bromine. Neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

B. The Sandmeyer Reaction: From Aniline to Benzonitrile

With the 6-bromo-2,3-difluoroaniline in hand, the final step is the Sandmeyer cyanation. This involves the formation of a diazonium salt, which is then reacted with a copper(I) cyanide solution.

Experimental Protocol: Sandmeyer Cyanation to Yield 6-Bromo-2,3-difluorobenzonitrile

  • Diazotization:

    • In a beaker, dissolve 6-bromo-2,3-difluoroaniline (1.0 eq.) in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.0-1.1 eq.) in water, keeping the temperature below 5 °C. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.1-1.2 eq.) and sodium or potassium cyanide in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature between 0-10 °C. Vigorous nitrogen evolution will be observed.

  • Reaction Completion and Workup:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer sequentially with water, a dilute sodium hydroxide solution to remove any cyanide residues, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purification: The crude 6-Bromo-2,3-difluorobenzonitrile can be purified by column chromatography or distillation under reduced pressure to yield the final product.

Visualizing the Sandmeyer Synthesis Workflow

G cluster_0 Synthesis of 6-Bromo-2,3-difluoroaniline cluster_1 Sandmeyer Cyanation 2,3-Difluoroaniline 2,3-Difluoroaniline Bromination Bromination 2,3-Difluoroaniline->Bromination Br2, Acetic Acid 6-Bromo-2,3-difluoroaniline 6-Bromo-2,3-difluoroaniline Bromination->6-Bromo-2,3-difluoroaniline Purification Diazotization Diazotization 6-Bromo-2,3-difluoroaniline->Diazotization NaNO2, H+ Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Cyanation Cyanation Diazonium Salt->Cyanation CuCN 6-Bromo-2,3-difluorobenzonitrile 6-Bromo-2,3-difluorobenzonitrile Cyanation->6-Bromo-2,3-difluorobenzonitrile Workup & Purification G cluster_validation Analytical Validation Crude Product Crude Product Purified Product Purified Product Crude Product->Purified Product Purification NMR NMR Purified Product->NMR Structural Confirmation MS MS Purified Product->MS Molecular Weight Verification HPLC HPLC Purified Product->HPLC Purity Assessment

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A Comprehensive Guide to Distinguishing Isomers of Bromo-difluorobenzonitrile using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of molecular isomers is a cornerstone of research and development. The subtle differences in the arrangement of atoms within isomers can lead to vastly different chemical, physical, and biological properties. This guide provides an in-depth, practical comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy can be expertly applied to unambiguously distinguish the six possible isomers of bromo-difluorobenzonitrile.

The differentiation of these isomers presents a significant analytical challenge due to their identical mass and elemental composition. However, the unparalleled sensitivity of NMR to the local electronic environment of atomic nuclei makes it the definitive tool for this task. We will explore the synergistic use of ¹H, ¹⁹F, and ¹³C NMR spectroscopy, delving into the nuances of chemical shifts, spin-spin coupling constants, and signal multiplicities that serve as unique fingerprints for each isomer.

This guide is structured to provide not only the theoretical underpinnings but also actionable experimental insights. We will examine the causality behind spectral features and present a systematic approach to data interpretation, empowering researchers to confidently assign the correct structure to their synthesized or isolated compounds.

The Six Isomers of Bromo-difluorobenzonitrile

The six constitutional isomers of bromo-difluorobenzonitrile are distinct in the substitution pattern of the bromine and two fluorine atoms on the benzonitrile ring. These are:

  • 2-Bromo-3,4-difluorobenzonitrile

  • 2-Bromo-4,5-difluorobenzonitrile

  • 3-Bromo-2,4-difluorobenzonitrile

  • 4-Bromo-2,3-difluorobenzonitrile[1]

  • 4-Bromo-2,5-difluorobenzonitrile

  • 5-Bromo-2,4-difluorobenzonitrile[2]

The following diagram illustrates the structures of these six isomers.

Caption: The six constitutional isomers of bromo-difluorobenzonitrile.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A robust and reproducible experimental setup is paramount for the successful differentiation of isomers. The following protocol outlines the key steps for acquiring high-quality ¹H, ¹⁹F, and ¹³C NMR spectra.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. Ensure the solvent is of high purity to avoid extraneous peaks.

  • Concentration: Prepare a sample concentration of approximately 5-10 mg in 0.5-0.7 mL of deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable timeframe for all three nuclei.

  • Internal Standard: For precise chemical shift referencing, the use of an internal standard is recommended. Tetramethylsilane (TMS) is the standard for ¹H and ¹³C NMR (0 ppm). For ¹⁹F NMR, a common reference is trifluorotoluene (α,α,α-trifluorotoluene) at approximately -63 ppm or neat CFCl₃.[3]

2. NMR Instrument Setup and Data Acquisition:

The following workflow provides a general guideline for setting up the NMR experiment.

Caption: A generalized workflow for NMR data acquisition and analysis.

  • Spectrometer Frequency: A higher field strength spectrometer (e.g., 400 MHz or higher for ¹H) is advantageous as it provides better signal dispersion and simplifies the interpretation of complex coupling patterns.

  • Shimming: Carefully shim the magnetic field to achieve high homogeneity, which is crucial for sharp spectral lines and accurate resolution of multiplets.

  • Pulse Calibration: Calibrate the 90° pulse width for each nucleus to ensure optimal signal intensity and quantitative accuracy if needed.

  • Acquisition Parameters:

    • ¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters include a spectral width of ~12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹⁹F NMR: The large chemical shift range of ¹⁹F necessitates a wider spectral width (e.g., 200-250 ppm).[3] A single-pulse experiment is typically used. Due to the high sensitivity of the ¹⁹F nucleus, fewer scans are generally required compared to ¹³C NMR.

    • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon. A wider spectral width (~200-220 ppm) is required. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

Spectral Analysis: A Multi-Nuclear Approach to Isomer Differentiation

The key to distinguishing the isomers lies in the detailed analysis of the chemical shifts and coupling patterns in the ¹H, ¹⁹F, and ¹³C NMR spectra. Each nucleus provides a unique and complementary piece of the structural puzzle.

¹H NMR Spectroscopy: Probing the Proton Environment

The number of signals, their chemical shifts, and their splitting patterns in the ¹H NMR spectrum provide the initial clues to the substitution pattern. The two aromatic protons in each isomer will exhibit distinct chemical shifts and couplings depending on their proximity to the electron-withdrawing cyano, fluorine, and bromine substituents.

Key Interpretive Points:

  • Number of Signals: All isomers will show two signals in the aromatic region, corresponding to the two protons on the ring.

  • Chemical Shift (δ): Protons adjacent to electron-withdrawing groups (CN, F, Br) will be deshielded and resonate at a higher chemical shift (downfield). The relative positions of these signals will vary significantly between isomers.

  • Coupling Constants (J): The magnitude of the coupling constant between the two protons is indicative of their relative positions:

    • ortho-coupling (³JHH): ~7-9 Hz

    • meta-coupling (⁴JHH): ~2-3 Hz

    • para-coupling (⁵JHH): ~0-1 Hz

Furthermore, coupling to fluorine nuclei (JHF) will introduce additional splitting. The magnitude of JHF coupling is also distance-dependent:

  • ortho-coupling (³JHF): ~5-10 Hz

  • meta-coupling (⁴JHF): ~2-8 Hz

  • para-coupling (⁵JHF): ~0-3 Hz

¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment

¹⁹F NMR is arguably the most powerful tool for this analysis due to its high sensitivity and wide chemical shift range.[4][5] The chemical shifts of the two fluorine atoms and their coupling to each other (JFF) and to the protons (JHF) are highly diagnostic.

Key Interpretive Points:

  • Chemical Shift (δ): The chemical shifts of the fluorine atoms are very sensitive to the nature and position of the other substituents on the ring. The typical range for aromatic fluorine compounds is between -100 and -170 ppm.[3]

  • ¹⁹F-¹⁹F Coupling (JFF): The coupling between the two fluorine atoms is a key identifier:

    • ortho-coupling (³JFF): ~15-25 Hz

    • meta-coupling (⁴JFF): ~0-7 Hz

    • para-coupling (⁵JFF): ~5-15 Hz

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides information about the number of unique carbon environments and their electronic nature.

Key Interpretive Points:

  • Number of Signals: The number of signals in the aromatic region will correspond to the number of chemically non-equivalent carbons.

  • Chemical Shift (δ): Carbons directly attached to electronegative atoms (F, Br, CN) will have distinct chemical shifts. Carbons bonded to fluorine will exhibit large one-bond C-F coupling (¹JCF), which can be observed in a coupled ¹³C spectrum or through the characteristic splitting in a proton-decoupled spectrum if the coupling is not fully decoupled. The magnitude of ¹JCF is typically in the range of 240-320 Hz.[6]

  • Quaternary Carbons: The signals for the carbons bearing the cyano and bromo substituents will be of lower intensity and can be identified through DEPT (Distortionless Enhancement by Polarization Transfer) experiments.

Comparative Analysis of the Isomers

The following table summarizes the expected key distinguishing features in the NMR spectra of the six bromo-difluorobenzonitrile isomers. Note that the exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions. The values provided are illustrative based on typical ranges for similar compounds.

Isomer¹H NMR (Expected Splitting)¹⁹F NMR (Expected Splitting & JFF)¹³C NMR (No. of Signals)
2-Bromo-3,4-difluorobenzonitrile Two doublets of doublets (³JHH, ⁴JHF)Two doublets (³JFF ~20 Hz)7
2-Bromo-4,5-difluorobenzonitrile Two doublets (³JHH)Two doublets of doublets (⁴JFF ~5 Hz, ³JHF, ⁴JHF)7
3-Bromo-2,4-difluorobenzonitrile Two doublets of doublets (⁴JHH, ³JHF, ⁴JHF)Two doublets of doublets (⁴JFF ~5 Hz, ³JHF, ⁴JHF)7
4-Bromo-2,3-difluorobenzonitrile Two doublets (³JHH)Two doublets of doublets (³JFF ~20 Hz, ³JHF, ⁴JHF)7
4-Bromo-2,5-difluorobenzonitrile Two doublets of doublets (⁴JHH, ³JHF, ⁵JHF)Two doublets of doublets (⁵JFF ~10 Hz, ³JHF, ⁴JHF)7
5-Bromo-2,4-difluorobenzonitrile Two singlets (broadened by small J couplings)Two doublets (⁴JFF ~5 Hz)7

The Role of Computational NMR Prediction

In cases where authentic standards are unavailable for comparison, computational chemistry can provide valuable predictive data.[7][8] Software packages like Mnova NMRPredict can calculate theoretical NMR spectra based on the molecular structure.[9] While these predictions may not perfectly match experimental values, they are often accurate enough to confidently distinguish between isomers by comparing the predicted patterns of chemical shifts and coupling constants with the experimental data.

Conclusion

The unambiguous differentiation of the six isomers of bromo-difluorobenzonitrile is a task readily accomplished through a systematic and multi-faceted NMR spectroscopy approach. By carefully analyzing the number of signals, chemical shifts, and coupling constants in the ¹H, ¹⁹F, and ¹³C NMR spectra, a unique and definitive fingerprint for each isomer emerges. The large and predictable nature of H-F and F-F coupling constants, in particular, provides a robust framework for structural assignment. When combined with modern computational prediction tools, researchers have a powerful and reliable methodology to ensure the structural integrity of these important chemical entities.

References

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzonitrile, 4-bromo-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Proulx, G., & Batey, R. A. (2010). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 48(7), 529–535. [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Wray, V., Ernst, L., & Lustig, E. (1977). The complete 13C 19F, and 1H spectral analysis of the fluorobenzenes C6HnF6−n. III. The remaining members of the series; INDO MO calculations of JFH, JFF, JCH, and JCF. Journal of Magnetic Resonance (1969), 27(1), 1-13. [Link]

  • DiRocco, D. A., Krska, S. W., & Vedejs, E. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 84(16), 10106–10116. [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Retrieved from [Link]

  • NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • RSC Publishing. (2022, August 9). A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

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A Technical Guide to 6-Bromo-2,3-difluorobenzonitrile: Benchmarking Performance Against Key Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast array of available synthons, halogenated aromatic compounds serve as versatile cornerstones, particularly in the synthesis of pharmaceuticals and functional materials. This guide provides an in-depth technical comparison of 6-Bromo-2,3-difluorobenzonitrile against other commercially available bromo-difluorobenzonitrile isomers, offering a critical analysis of their respective reactivities in key chemical transformations. By examining the interplay of electronic and steric effects, this document aims to equip researchers with the field-proven insights necessary to make informed decisions in reaction design and optimization.

The Strategic Advantage of Fluorinated Benzonitriles

The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1] In drug discovery, for instance, fluorination can enhance metabolic stability, improve bioavailability, and modulate pKa.[1] The benzonitrile moiety itself is a valuable functional group, serving as a precursor to amines, tetrazoles, and other key heterocycles. The combination of these features in bromo-difluorobenzonitriles creates a class of building blocks with significant potential for the synthesis of novel bioactive compounds.

Comparative Reactivity Analysis: A Tale of Three Isomers

This guide focuses on a comparative analysis of three key bromo-difluorobenzonitrile isomers:

  • 6-Bromo-2,3-difluorobenzonitrile

  • 4-Bromo-2,6-difluorobenzonitrile

  • 2-Bromo-3,6-difluorobenzonitrile

The distinct placement of the bromine and fluorine substituents on the benzonitrile core dictates the electronic and steric environment of the reactive sites, leading to significant differences in their chemical behavior. We will benchmark their performance in two of the most fundamental and widely utilized transformations in modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction and nucleophilic aromatic substitution (SNA r).

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a pillar of C-C bond formation, valued for its mild conditions and broad functional group tolerance. The reactivity of the aryl halide in the crucial oxidative addition step is highly dependent on the electronic nature of the aromatic ring.[2][3] Electron-withdrawing groups generally accelerate this step.

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Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Aryl-Br Bromo-difluorobenzonitrile OxAdd Oxidative Addition Aryl-Br->OxAdd R-B(OH)2 Boronic Acid Transmetal Transmetalation R-B(OH)2->Transmetal Base Pd(0) Pd(0) Pd(0)->OxAdd Aryl-Pd(II)-Br Aryl-Pd(II)-Br OxAdd->Aryl-Pd(II)-Br Aryl-Pd(II)-Br->Transmetal Aryl-Pd(II)-R Aryl-Pd(II)-R Transmetal->Aryl-Pd(II)-R RedElim Reductive Elimination Aryl-Pd(II)-R->RedElim RedElim->Pd(0) Catalyst Regeneration Aryl-R Coupled Product RedElim->Aryl-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Building BlockKey Features Influencing ReactivityExpected ReactivityExperimental Yield (Example)
6-Bromo-2,3-difluorobenzonitrile Fluorine atoms at C2 and C3 provide strong inductive electron withdrawal, activating the C-Br bond. The ortho-fluorine at C2 may introduce moderate steric hindrance.HighNot explicitly found in comparative studies.
4-Bromo-2,6-difluorobenzonitrile Symmetrical fluorine substitution at C2 and C6 provides strong, balanced electron withdrawal. The two ortho-fluorine atoms create significant steric hindrance around the bromine.Moderate to High (Catalyst Dependent)86.9% (in a specific synthesis).[4]
2-Bromo-3,6-difluorobenzonitrile Fluorine at C6 provides strong para electron withdrawal. The ortho-bromine to the nitrile group and meta to the C6-fluorine presents a unique electronic environment.ModerateNot explicitly found in comparative studies.

Analysis of Reactivity in Suzuki-Miyaura Coupling:

The reactivity of bromo-difluorobenzonitriles in Suzuki-Miyaura coupling is a delicate balance between electronic activation and steric hindrance. While the electron-withdrawing nature of the fluorine atoms and the nitrile group generally enhances the reactivity of the C-Br bond towards oxidative addition, the position of these substituents is critical.

For 6-Bromo-2,3-difluorobenzonitrile , the fluorine atoms at the 2- and 3-positions provide a strong inductive pull, activating the C6-Br bond. The fluorine at the 2-position, being ortho to the bromine, might introduce some steric hindrance, but this is generally less pronounced than in the case of 2,6-disubstituted isomers.

In contrast, 4-Bromo-2,6-difluorobenzonitrile benefits from the symmetrical and powerful electron-withdrawing effects of the two fluorine atoms ortho to the bromine. However, these same ortho substituents create a sterically congested environment around the reaction center, which can impede the approach of the bulky palladium catalyst.[5] This often necessitates the use of more specialized ligands and potentially harsher reaction conditions to achieve high yields.

2-Bromo-3,6-difluorobenzonitrile presents a different electronic landscape. The fluorine at the 6-position is para to the bromine, providing strong activation through both inductive and resonance effects. The nitrile group is ortho to the bromine, further enhancing its electrophilicity.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following protocol is a representative example and may require optimization for specific substrates.

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Suzuki_Protocol cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants 1. Add bromo-difluorobenzonitrile (1 mmol), boronic acid (1.2 mmol), and base (e.g., K2CO3, 2 mmol) to a reaction vessel. Solvent 2. Add solvent (e.g., Dioxane/H2O, 4:1, 5 mL). Reactants->Solvent Degas 3. Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes. Solvent->Degas Catalyst 4. Add Pd catalyst (e.g., Pd(PPh3)4, 0.05 mmol). Degas->Catalyst Heat 5. Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or GC-MS. Catalyst->Heat Quench 6. Cool to room temperature and quench with water. Heat->Quench Extract 7. Extract with an organic solvent (e.g., Ethyl Acetate). Quench->Extract Dry 8. Dry the organic layer over anhydrous Na2SO4. Extract->Dry Purify 9. Concentrate and purify by column chromatography. Dry->Purify

Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.

Performance in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for the formation of C-N, C-O, and C-S bonds.[6] The reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate.[7]

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SNAr_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Aryl-LG Activated Aryl Halide Attack Nucleophilic Attack Aryl-LG->Attack Nu Nucleophile Nu->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Elimination Elimination of Leaving Group Meisenheimer->Elimination Aryl-Nu Substituted Product Elimination->Aryl-Nu

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

In the context of bromo-difluorobenzonitriles, the highly electronegative fluorine atoms and the nitrile group strongly activate the aromatic ring towards nucleophilic attack. The relative reactivity of the isomers is determined by which halogen is more readily displaced. Generally, in SNAr reactions, the C-F bond is more readily cleaved than the C-Br bond when both are present on an activated ring, due to the high electronegativity of fluorine which makes the attached carbon more electrophilic.[7]

Building BlockKey Features Influencing ReactivityExpected ReactivityExperimental Yield (Example)
6-Bromo-2,3-difluorobenzonitrile Highly activated ring. The fluorine at C2 is ortho to the nitrile and meta to the bromine, making it a likely site for substitution.HighNot explicitly found in comparative studies.
4-Bromo-2,6-difluorobenzonitrile The two fluorine atoms are highly activated by the para-nitrile group. Substitution of one of the fluorine atoms is expected.Very HighHigh yields are generally observed for SNAr on similar 2,6-difluoro systems.
2-Bromo-3,6-difluorobenzonitrile The fluorine at C6 is para to the nitrile, making it a prime site for nucleophilic attack.HighNot explicitly found in comparative studies.

Analysis of Reactivity in SNAr:

For 6-Bromo-2,3-difluorobenzonitrile , the fluorine atom at the 2-position is ortho to the strongly electron-withdrawing nitrile group and meta to the bromine. This positioning makes the C2 carbon highly electrophilic and susceptible to nucleophilic attack. The fluorine at the 3-position is meta to the nitrile and ortho to the bromine, making it less activated.

4-Bromo-2,6-difluorobenzonitrile is an excellent substrate for SNAr. The two fluorine atoms are both ortho to the bromine and para to the activating nitrile group. This symmetrical activation makes either fluorine atom a potential leaving group, often leading to high yields of monosubstituted products.

In 2-Bromo-3,6-difluorobenzonitrile , the fluorine at the 6-position is para to the nitrile group, a highly activating position for SNAr. The fluorine at the 3-position is meta to the nitrile and ortho to the bromine, rendering it less reactive. Therefore, selective substitution at the C6 position is anticipated.

Experimental Protocol: A General Procedure for Nucleophilic Aromatic Substitution

The following is a general protocol and may need to be adapted for specific nucleophiles and substrates.

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SNAr_Protocol cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants 1. Dissolve the bromo-difluorobenzonitrile (1 mmol) in a suitable aprotic polar solvent (e.g., DMF, DMSO). Nucleophile 2. Add the nucleophile (e.g., an amine or alcohol, 1.1 mmol) and a base (e.g., K2CO3, 2 mmol). Reactants->Nucleophile Heat 3. Heat the reaction mixture (e.g., 80-120 °C) and monitor by TLC or LC-MS. Nucleophile->Heat Quench 4. Cool to room temperature and pour into water. Heat->Quench Extract 5. Extract with an organic solvent (e.g., Ethyl Acetate). Quench->Extract Wash 6. Wash the organic layer with brine. Extract->Wash Dry 7. Dry over anhydrous Na2SO4. Wash->Dry Purify 8. Concentrate and purify by column chromatography or recrystallization. Dry->Purify

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The Definitive Guide to Structural Elucidation of 6-Bromo-2,3-difluorobenzonitrile Derivatives: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and materials science, the precise structural confirmation of novel chemical entities is paramount. The substitution pattern of a molecule dictates its physicochemical properties, biological activity, and potential applications. This guide provides a comprehensive, in-depth comparison of analytical techniques for the unambiguous structural determination of 6-Bromo-2,3-difluorobenzonitrile and its derivatives, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

6-Bromo-2,3-difluorobenzonitrile is a halogenated aromatic compound with a molecular formula of C₇H₂BrF₂N and a molecular weight of 218.00 g/mol .[1][2] Its derivatives are of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the bromine and fluorine substituents on the benzonitrile scaffold. However, the synthesis of such multi-substituted aromatic rings can often lead to isomeric impurities, necessitating robust analytical methods for definitive structural assignment.

This guide will delve into the principles and a detailed protocol for X-ray crystallography, followed by a comparative analysis with other powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Unambiguous Structure Determination with Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can elucidate bond lengths, bond angles, and the overall molecular conformation with exceptional precision.

The Causality Behind Experimental Choices in X-ray Crystallography

The journey from a synthesized compound to a refined crystal structure involves a series of critical steps, each with a specific purpose. The quality of the final structure is intrinsically linked to the meticulous execution of each stage.

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Xray_Workflow Workflow for Single-Crystal X-ray Crystallography cluster_crystal Crystal Growth & Selection cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement A Compound Synthesis & Purification B Single Crystal Growth (e.g., slow evaporation, vapor diffusion) A->B Purity is crucial C Crystal Selection & Mounting B->C Select well-formed, non-twinned crystals D Mounting on Diffractometer C->D E X-ray Diffraction Data Collection D->E Exposure to X-ray source F Data Integration & Reduction E->F Conversion of diffraction spots to intensities G Structure Solution (e.g., direct methods) F->G H Structure Refinement G->H Iterative process to improve the model I Validation & Analysis (checkCIF) H->I Ensuring the quality of the final structure

Caption: A flowchart illustrating the key stages of a single-crystal X-ray diffraction experiment.

Detailed Experimental Protocol for X-ray Crystallography of a 6-Bromo-2,3-difluorobenzonitrile Derivative

The following protocol is a generalized yet detailed procedure for obtaining the crystal structure of a derivative of 6-bromo-2,3-difluorobenzonitrile.

1. Crystal Growth:

  • Rationale: The formation of a high-quality single crystal is the most critical and often the most challenging step. The crystal must be a single, well-ordered lattice to produce a sharp diffraction pattern.

  • Procedure:

    • Dissolve the purified 6-bromo-2,3-difluorobenzonitrile derivative in a suitable solvent or a mixture of solvents (e.g., dichloromethane, ethyl acetate, methanol, or acetone) to near saturation.

    • Employ slow evaporation of the solvent in a loosely covered vial at a constant temperature.

    • Alternatively, use vapor diffusion by placing the vial of the compound's solution inside a larger sealed container with a more volatile solvent in which the compound is less soluble.

    • Monitor for the formation of small, clear, and well-defined crystals over several days to weeks.

2. Crystal Selection and Mounting:

  • Rationale: A suitable crystal should be of an appropriate size (typically 0.1-0.3 mm in each dimension) and free from visible defects.

  • Procedure:

    • Under a microscope, select a well-formed crystal with sharp edges.

    • Carefully mount the crystal on a cryoloop using a small amount of cryoprotectant oil (e.g., Paratone-N).

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.

3. Data Collection:

  • Rationale: The diffraction data is collected by rotating the crystal in the X-ray beam and recording the positions and intensities of the diffracted X-ray spots.

  • Procedure:

    • Mount the cryoloop on the goniometer head of a single-crystal X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal through a range of angles. The total data collection time can range from a few hours to a full day depending on the crystal's diffracting power.

4. Data Processing and Structure Solution:

  • Rationale: The raw diffraction images are processed to extract the intensities of each reflection, which are then used to solve the crystal structure.

  • Procedure:

    • Integrate the raw data to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

    • Apply corrections for factors such as Lorentz and polarization effects.

    • Determine the unit cell parameters and the space group.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

5. Structure Refinement and Validation:

  • Rationale: The initial model is refined to improve its agreement with the experimental data. Validation ensures the quality and reliability of the final structure.

  • Procedure:

    • Refine the atomic positions and displacement parameters against the experimental data using least-squares methods.

    • Locate and add hydrogen atoms to the model.

    • Validate the final structure using software like checkCIF, which checks for geometric consistency and potential errors according to standards set by the International Union of Crystallography (IUCr).

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Alternatives

While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable for routine characterization, reaction monitoring, and for analyzing non-crystalline samples. Each method offers unique insights into the molecular structure.

dot

Technique_Comparison Comparison of Structural Elucidation Techniques cluster_info Information Provided Xray X-ray Crystallography Xray_info 3D Atomic Arrangement Bond Lengths & Angles Absolute Stereochemistry Xray->Xray_info NMR NMR Spectroscopy NMR_info Connectivity (¹H, ¹³C) Through-space interactions (NOE) Electronic Environment NMR->NMR_info MS Mass Spectrometry MS_info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_info FTIR FTIR Spectroscopy FTIR_info Functional Groups Vibrational Modes FTIR->FTIR_info

Caption: A diagram comparing the type of structural information obtained from different analytical techniques.

TechniquePrincipleInformation GainedAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a crystalline latticeUnambiguous 3D structure, bond lengths, bond angles, stereochemistryDefinitive structural proofRequires a suitable single crystal, time-consuming
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldConnectivity of atoms, electronic environment, through-space interactionsExcellent for determining connectivity in solution, non-destructiveCan be difficult to interpret for complex molecules, may not distinguish all isomers
Mass Spectrometry Ionization and mass-to-charge ratio analysisMolecular weight, elemental formula, fragmentation patternsHigh sensitivity, provides molecular formulaDoes not provide information on connectivity or stereochemistry
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of functional groupsFast, simple, good for identifying key functional groupsProvides limited information on the overall molecular structure
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For a 6-bromo-2,3-difluorobenzonitrile derivative, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

  • ¹H NMR: The proton NMR spectrum would show signals for the aromatic protons. The chemical shifts and coupling constants would provide information about the substitution pattern on the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The chemical shifts of the carbons attached to fluorine would show characteristic splitting due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is highly sensitive to the electronic environment. The chemical shifts of the two fluorine atoms would be distinct and would exhibit F-F coupling, providing crucial information about their relative positions. For fluorinated pharmaceuticals, a delay time (D1) of 20 seconds is often used to ensure full T1 relaxation for quantitative analysis.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and can help determine its elemental composition through high-resolution mass spectrometry (HRMS). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 pattern in the mass spectrum, confirming the presence of a single bromine atom. Fragmentation patterns can also offer clues about the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying functional groups. For a 6-bromo-2,3-difluorobenzonitrile derivative, the most characteristic absorption would be the strong, sharp peak for the nitrile (C≡N) stretch, typically appearing around 2220-2240 cm⁻¹. The C-F and C-Br stretching vibrations would also be present in the fingerprint region.

Conclusion

While NMR, MS, and FTIR are indispensable tools for the routine analysis and preliminary characterization of 6-bromo-2,3-difluorobenzonitrile derivatives, single-crystal X-ray crystallography remains the ultimate arbiter for unambiguous structure determination. Its ability to provide a precise three-dimensional map of the molecule is unparalleled. For researchers in drug development and materials science, a comprehensive approach that utilizes the complementary strengths of these techniques is essential for ensuring the structural integrity of their compounds and advancing their research with confidence. The validation of crystallographic data through established standards further ensures the trustworthiness and reliability of the determined structure.

References

  • PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2,3-difluorobenzonitrile. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). checkCIF. Retrieved from [Link]

  • Kim, S., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules, 22(10), 1649. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Kinetic Landscape of 6-Bromo-2,3-difluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzonitriles

6-Bromo-2,3-difluorobenzonitrile is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. The unique arrangement of its substituents—a bromo leaving group, a strongly electron-withdrawing nitrile group, and two fluorine atoms—creates a fascinating electronic landscape that dictates its reactivity. Understanding the kinetics of its transformations is paramount for its efficient utilization in the synthesis of complex molecules. This guide will dissect the expected kinetic behavior of this molecule in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Theoretical Reactivity Analysis: The Interplay of Substituent Effects

The reactivity of 6-bromo-2,3-difluorobenzonitrile is governed by the electronic and steric effects of its substituents. To semi-quantitatively predict these effects, we can turn to Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of substituents.

SubstituentPosition relative to reaction center (C-Br)Hammett Constant (σp)Hammett Constant (σm)Inductive/Resonance Effect
Cyano (-CN)para+0.66+0.56Strongly electron-withdrawing (-I, -M)
Fluoro (-F)meta-+0.34Strongly electron-withdrawing (-I), weakly electron-donating (+M)
Fluoro (-F)ortho--Strongly electron-withdrawing (-I), weakly electron-donating (+M)

Note: Hammett constants are typically not used for ortho substituents due to steric effects.

The strongly electron-withdrawing nature of the cyano group at the para position and the two fluoro groups at the ortho and meta positions significantly depletes the electron density of the aromatic ring. This electronic deficiency is a critical factor that enhances the ring's susceptibility to nucleophilic attack, a key step in SNAr reactions. Conversely, in palladium-catalyzed cross-coupling reactions, the electron-deficient nature of the aryl bromide can influence the rate of oxidative addition.

Comparative Kinetic Analysis: SNAr vs. Palladium-Catalyzed Cross-Coupling

This section provides a comparative overview of the expected kinetic behavior of 6-bromo-2,3-difluorobenzonitrile in SNAr and two prominent cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a Meisenheimer complex intermediate. The rate-determining step is usually the initial nucleophilic attack on the aromatic ring.[1]

Predicted Kinetic Profile:

  • High Reactivity: The presence of three strong electron-withdrawing groups (one -CN and two -F) is expected to make 6-bromo-2,3-difluorobenzonitrile highly reactive towards nucleophiles in SNAr reactions.

  • Leaving Group Ability: In SNAr, the typical leaving group aptitude is F > Cl ≈ Br > I.[2] This is because the rate-determining step is the formation of the Meisenheimer complex, not the C-X bond cleavage. The high electronegativity of fluorine stabilizes the transition state leading to the intermediate. While bromine is a good leaving group, its lower electronegativity compared to fluorine makes the carbon atom it is attached to less electrophilic.

  • Reaction Rate: The reaction is expected to follow second-order kinetics, being first order in both the aryl halide and the nucleophile.

Comparative Analysis with Alternatives:

For SNAr reactions, an alternative starting material could be 2,3,4-trifluorobenzonitrile. In this case, the fluorine at the 4-position would be the leaving group. Given the general trend of leaving group ability in SNAr, the reaction of 2,3,4-trifluorobenzonitrile is predicted to be faster than that of 6-bromo-2,3-difluorobenzonitrile under identical conditions, assuming the nucleophilic attack is the rate-determining step.

Diagram: SNAr Reaction Workflow

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_monitoring Kinetic Monitoring cluster_analysis Data Analysis A Dissolve 6-bromo-2,3-difluorobenzonitrile in aprotic polar solvent (e.g., DMF, DMSO) B Add nucleophile (e.g., amine, alkoxide) and a non-nucleophilic base (if necessary) C Heat the reaction mixture (e.g., 80-120 °C) A->C Transfer D Withdraw aliquots at time intervals C->D Sampling E Quench the reaction D->E F Analyze by GC-MS or HPLC to determine reactant and product concentrations E->F G Plot concentration vs. time F->G Data Input H Determine the rate constant (k) from the integrated rate law G->H

Caption: Workflow for a typical SNAr kinetic study.

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[3]

Predicted Kinetic Profile:

  • Oxidative Addition: The electron-deficient nature of the C-Br bond in 6-bromo-2,3-difluorobenzonitrile is expected to facilitate the oxidative addition of the Pd(0) catalyst, which is often the rate-determining step.

  • Substrate Comparison: Compared to a less electron-deficient aryl bromide like bromobenzene, the oxidative addition step for 6-bromo-2,3-difluorobenzonitrile is predicted to be faster. However, highly fluorinated arenes can sometimes present challenges in Suzuki couplings, requiring specific ligand and base combinations.[4]

2. Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The mechanism is similar to the Suzuki coupling, involving a Pd(0)/Pd(II) catalytic cycle.[5][6]

Predicted Kinetic Profile:

  • Favorable Kinetics: Similar to the Suzuki coupling, the electron-poor nature of the substrate should favor the initial oxidative addition step.

  • Reaction Conditions: The choice of base and ligand is crucial in Buchwald-Hartwig amination and will significantly impact the reaction kinetics. Strong, non-nucleophilic bases are typically required.

Diagram: Generalized Palladium-Catalyzed Cross-Coupling Cycle

Palladium_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Nu-M PdII_Nu Ar-Pd(II)-Nu L_n Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Ar-Nu

Caption: A simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.

Quantitative Data Summary (Hypothetical Comparison)

Since no direct experimental data exists for 6-bromo-2,3-difluorobenzonitrile, the following table presents a hypothetical comparison of expected relative reaction rates based on the principles discussed. This is intended for illustrative purposes to guide experimental design.

Reaction TypeSubstrateRelative Rate Constant (k_rel)Rationale
SNAr 6-Bromo-2,3-difluorobenzonitrile1 (Reference)Highly activated substrate.
2,3,4-Trifluorobenzonitrile> 1Fluorine is a better leaving group than bromine in SNAr.
4-Bromobenzonitrile< 1Lacks the additional activating effect of the two fluorine atoms.
Suzuki Coupling 6-Bromo-2,3-difluorobenzonitrile1 (Reference)Electron-deficient aryl bromide, favors oxidative addition.
Bromobenzene< 1Less electron-deficient, slower oxidative addition.
1-Bromo-2,3-difluorobenzene~ 1Similar electronic environment at the C-Br bond.

Experimental Protocols

The following are detailed, self-validating protocols for conducting kinetic studies on the reactions of 6-bromo-2,3-difluorobenzonitrile.

Protocol 1: Kinetic Study of SNAr by UV-Vis Spectroscopy

This protocol is suitable for reactions where the product has a different UV-Vis absorption spectrum from the reactants.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 6-bromo-2,3-difluorobenzonitrile in a suitable aprotic solvent (e.g., acetonitrile, DMSO) of known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the nucleophile (e.g., piperidine) in the same solvent at a known concentration (e.g., 1 M).

  • Reaction Setup:

    • In a thermostated UV-Vis cuvette, add a calculated volume of the solvent.

    • Inject a small volume of the 6-bromo-2,3-difluorobenzonitrile stock solution to achieve the desired initial concentration (e.g., 1 mM).

    • Allow the solution to equilibrate to the desired reaction temperature.

  • Initiation and Monitoring:

    • Initiate the reaction by injecting a volume of the nucleophile stock solution to achieve a pseudo-first-order condition (at least 10-fold excess of the nucleophile).

    • Immediately start recording the absorbance at a wavelength where the product absorbs and the reactants have minimal absorbance, as a function of time.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance difference (A∞ - At) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (kobs).

    • The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the nucleophile.

Protocol 2: Kinetic Study of Suzuki-Miyaura Coupling by In-situ NMR Spectroscopy

This protocol allows for the direct monitoring of all species in the reaction mixture.

  • Reaction Setup in an NMR Tube:

    • In a glovebox, add 6-bromo-2,3-difluorobenzonitrile (e.g., 0.1 mmol), the boronic acid (e.g., 0.12 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 2 mol%), and a base (e.g., K2CO3, 0.2 mmol) to an NMR tube.

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Add the deuterated solvent (e.g., DMSO-d6) to the desired volume.

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.

    • Acquire a series of 1H or 19F NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the starting material, product, and internal standard in each spectrum.

    • Calculate the concentration of each species at each time point relative to the internal standard.

    • Plot the concentration of the starting material versus time and fit the data to the appropriate integrated rate law to determine the rate constant.[7]

Conclusion

While direct experimental kinetic data for 6-bromo-2,3-difluorobenzonitrile is currently lacking, a robust predictive framework can be established based on fundamental principles of organic chemistry and data from analogous systems. This guide provides a comprehensive comparison of the expected kinetic behavior of this important building block in SNAr and palladium-catalyzed cross-coupling reactions. The provided theoretical analysis, comparative data, and detailed experimental protocols are intended to empower researchers to efficiently design and optimize synthetic strategies involving this versatile compound. The strong electron-withdrawing nature of its substituents suggests a high reactivity in SNAr reactions and a favorable kinetic profile for the oxidative addition step in cross-coupling reactions, making it a valuable substrate for a wide range of chemical transformations.

References

  • Computational Study of the Reaction Mechanism for the Formation of 4,5-Diaminophthalonitrile from 4,5-Dibromo-1,2-Diaminobenzene and Copper Cyanide. (2024). ResearchGate. [Link]

  • Hammett equation. Wikipedia. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link]

  • Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. (2001). ResearchGate. [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. [Link]

  • Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. (2023). Wasit Journal for Pure sciences. [Link]

  • Suzuki-Miyaura Couplings of Fluorinated Arenes. (2017). ChemistryViews. [Link]

  • Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. Semantic Scholar. [Link]

  • palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. Science.gov. [Link]

  • Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. (2022). Organic & Biomolecular Chemistry. [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. DASH (Harvard). [Link]

  • Favourability of leaving groups in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]

  • Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

  • Unit 4: Free Energy Relationships. University of Calgary. [Link]

  • Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. (2022). ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). YouTube. [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • KINETIC STUDY BY UV SPECTROPHOTOMETRY OF ISOPROCARB DEGRADATION IN AQUEOUS MEDIUM. sctunisie.org. [Link]

  • Aromatic Substitution | Flow Reactions. Vapourtec. [Link]

  • (a) Computational study of the reaction mechanism. (b) Computational... ResearchGate. [Link]

  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014). University of Pennsylvania. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. (2022). YouTube. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Reaction Kinetics--Spectrophotometric Determination of a Rate Law. Fountainhead Press. [Link]

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Safety Operating Guide

Mastering the Safe Handling of 6-Bromo-2,3-difluorobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. 6-Bromo-2,3-difluorobenzonitrile, a key building block in the synthesis of complex organic molecules, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and authoritative data. Our objective is to empower laboratory personnel with the knowledge to mitigate risks, ensuring a secure research environment.

Understanding the Hazard Landscape

6-Bromo-2,3-difluorobenzonitrile is a halogenated aromatic compound. While specific toxicological data for this exact molecule is not extensively published, the broader class of halogenated benzonitriles and brominated aromatic compounds warrants a cautious approach due to potential health effects. The primary routes of exposure are inhalation, skin contact, and ingestion.

Safety Data Sheets (SDS) for 6-Bromo-2,3-difluorobenzonitrile and structurally similar compounds indicate the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: May cause skin irritation.[3]

  • Eye Irritation: May cause serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][5]

The presence of the nitrile group (CN) suggests that under certain conditions, such as combustion or extreme heat, toxic fumes of hydrogen cyanide could be released. Furthermore, halogenated benzenes can be metabolized into potentially harmful substances, leading to effects such as hepatotoxicity (liver damage) and nephrotoxicity (kidney damage). Some brominated aromatic compounds have also been shown to have mutagenic properties, meaning they have the potential to cause genetic mutations.[2] Therefore, treating this compound with the precautions appropriate for a potentially cytotoxic or mutagenic substance is a prudent and necessary measure.

The Hierarchy of Controls: From Engineering to Personal Protection

A robust safety plan relies on a multi-layered approach, often referred to as the hierarchy of controls. This framework prioritizes the most effective measures for risk reduction.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher. For 6-Bromo-2,3-difluorobenzonitrile, the following are non-negotiable:

  • Certified Chemical Fume Hood: All handling of 6-Bromo-2,3-difluorobenzonitrile, from weighing to reaction setup and workup, must be conducted within a properly functioning and certified chemical fume hood.[3][6] This is the most critical piece of equipment for preventing inhalation exposure. For optimal performance, work at least six inches inside the hood and keep the sash as low as possible.[5][7][8]

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): The Essential Barrier

While engineering controls are primary, PPE provides a crucial final barrier between the researcher and the chemical. The following table outlines the mandatory PPE for handling 6-Bromo-2,3-difluorobenzonitrile.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles are required at all times to protect against splashes and aerosols.
Face ShieldA face shield should be worn over safety goggles during procedures with a high risk of splashing, such as transferring large volumes or working with reactions under pressure.
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals.[3] However, it is important to note that nitrile gloves offer poor resistance to some halogenated hydrocarbons.[3][9] Therefore, gloves should be changed immediately upon any known or suspected contact with the chemical.
Body Protection Laboratory CoatA flame-resistant lab coat with long sleeves and tight-fitting cuffs should be worn and kept fully fastened.
Chemical-Resistant ApronFor procedures involving larger quantities or a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Fume HoodAs the primary engineering control, a fume hood should provide sufficient respiratory protection.
RespiratorIn the event of an engineering control failure or a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary. Use of a respirator requires prior medical clearance and fit-testing.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the integrity of the experiment.

Preparation and Pre-Handling Checklist
  • Designate a Workspace: Clearly demarcate an area within the chemical fume hood for the handling of 6-Bromo-2,3-difluorobenzonitrile.

  • Assemble all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are inside the fume hood. This minimizes the need to move in and out of the hood, which can disrupt airflow.

  • Verify Fume Hood Operation: Check that the fume hood is on and the airflow monitor indicates it is functioning correctly.

  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical.

Weighing and Transferring the Compound
  • Containment is Key: Weigh the solid compound in a disposable weigh boat or a tared, sealed container within the fume hood.

  • Minimize Dust: Handle the solid gently to avoid creating dust. If transferring the powder, do so carefully from one container to another, keeping the containers as close as possible.

  • Use of Solvents: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Clean Up Spills Immediately: Have a spill kit readily available. For small spills of the solid, carefully wipe with a damp cloth or absorbent pad and place the contaminated material in a designated hazardous waste container.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Large Spill: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal: A Critical Final Step

Proper disposal of 6-Bromo-2,3-difluorobenzonitrile and any contaminated materials is essential to protect both personnel and the environment.

  • Designated Waste Streams: All solid waste (e.g., contaminated gloves, weigh boats, absorbent pads) and liquid waste (e.g., reaction residues, contaminated solvents) must be disposed of in separate, clearly labeled hazardous waste containers.

  • Container Management: Waste containers should be kept closed when not in use and stored in a designated, well-ventilated area, away from incompatible materials.

  • Follow Institutional Guidelines: Adhere strictly to your institution's specific protocols for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[1]

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance overview of the safe handling process, the following diagram illustrates the key steps and decision points from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal prep 1. Designate Workspace in Fume Hood assemble 2. Assemble Materials & Waste Containers prep->assemble verify 3. Verify Fume Hood Operation assemble->verify don_ppe 4. Don Full PPE verify->don_ppe weigh 5. Weigh & Transfer (Minimize Dust) don_ppe->weigh react 6. Conduct Experiment weigh->react decontaminate 7. Decontaminate Work Area react->decontaminate dispose 8. Segregate & Dispose of Hazardous Waste decontaminate->dispose doff_ppe 9. Doff PPE Correctly dispose->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: A workflow diagram illustrating the key steps for the safe handling of 6-Bromo-2,3-difluorobenzonitrile.

By integrating these safety measures into your standard operating procedures, you can confidently and safely utilize 6-Bromo-2,3-difluorobenzonitrile in your research and development endeavors, fostering a culture of safety and scientific excellence.

References

  • MSDS of 6-Bromo-2,3-difluorobenzonitrile. Capot Chemical Co., Ltd. (2026-01-02). Available from: [Link]

  • 2-Bromo-3,6-difluorobenzonitrile. PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Brominated flame retardants, a cornelian dilemma. Environmental Science and Pollution Research International. (2021). Available from: [Link]

  • Toxic effects of brominated flame retardants in man and in wildlife. Archives of Toxicology. (2004). Available from: [Link]

  • Guidance for Selection of Protective Clothing for MDI Users. Covestro. (2013). Available from: [Link]

  • Brominated Flame Retardants – A Question of Safety. RTI International. (2022-05-20). Available from: [Link]

  • The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview. Food and Chemical Toxicology. (1998). Available from: [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. (2021-09). Available from: [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. Available from: [Link]

  • Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. University of Washington. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.